SYM2206
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-8-22-20(25)24-12(2)15-9-17-18(27-11-26-17)10-16(15)19(23-24)13-4-6-14(21)7-5-13/h4-7,9-10,12H,3,8,11,21H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUDZKKOKPGXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1C(C2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SYM2206
For Researchers, Scientists, and Drug Development Professionals
Abstract
SYM2206 is a potent, non-competitive, and allosteric antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its mechanism of action involves binding to a site distinct from the glutamate (B1630785) binding site, thereby preventing ion channel opening despite agonist binding. This document provides a comprehensive overview of the molecular mechanism of this compound, including its effects on AMPA receptors, its selectivity profile against kainate receptors, and its off-target effects on voltage-gated sodium channels. Quantitative pharmacological data, detailed experimental methodologies, and visual representations of the relevant pathways are presented to facilitate a thorough understanding of this compound's function.
Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
This compound functions as a negative allosteric modulator of AMPA receptors. Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to an allosteric site on the receptor complex. This binding event does not prevent the agonist, such as glutamate, from binding to the receptor. Instead, it stabilizes the receptor in a non-conducting conformational state, effectively uncoupling agonist binding from ion channel gating. This results in a reduction of the postsynaptic current mediated by AMPA receptors.
Signaling Pathway of AMPA Receptor Antagonism by this compound
The following diagram illustrates the mechanism of non-competitive antagonism of the AMPA receptor by this compound.
Quantitative Pharmacological Data
The potency of this compound has been characterized primarily through in vitro electrophysiology and in vivo anticonvulsant studies. The available quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Preparation | Agonist | IC50 | Reference |
| AMPA Receptor | Electrophysiology | Cultured Neurons | AMPA | 1.6 µM | [1][2] |
| AMPA Receptor | Not Specified | Not Specified | Not Specified | 2.8 µM | [3][4] |
| Nav1.6 Channel | Whole-Cell Patch Clamp | HEK cells expressing Nav1.6 | - | Inhibition to ~70% of control at concentrations for AMPA receptor blockade | [5] |
Table 2: In Vivo Anticonvulsant Activity of this compound in Mice
| Parameter | Value (mg/kg, i.p.) | Description |
| TID20 | 4.25 | Threshold Increasing Dose by 20% in the maximal electroshock seizure test. |
| TID50 | 10.56 | Threshold Increasing Dose by 50% in the maximal electroshock seizure test. |
Selectivity Profile
Off-Target Effects: Voltage-Gated Sodium Channels
In addition to its primary action on AMPA receptors, this compound has been shown to block the persistent component of the current mediated by the voltage-gated sodium channel Nav1.6.[5] This effect is observed at concentrations typically used to achieve AMPA receptor antagonism. The blockade of this persistent sodium current may contribute to the anticonvulsant properties of this compound.
Logical Relationship of this compound's Known Actions
The following diagram illustrates the primary and off-target effects of this compound.
Experimental Protocols
The following sections detail the general methodologies employed to characterize the mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Antagonism
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.
-
Preparation of Cells: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents and plated on coverslips. Alternatively, acute brain slices (e.g., 300 µm thick) are prepared from young adult rodents.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are visualized using an upright or inverted microscope with differential interference contrast optics.
-
Solutions:
-
External Solution (ACSF): Contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2. To isolate AMPA receptor currents, antagonists for NMDA receptors (e.g., 50 µM APV) and GABAA receptors (e.g., 10 µM bicuculline) are added.
-
Internal Solution: Contains (in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.4 Na-GTP, with pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
A borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution is used to form a gigaohm seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -70 mV.
-
AMPA receptor-mediated currents are evoked by local application of AMPA (e.g., 10 µM) or by electrical stimulation of afferent fibers.
-
A stable baseline of evoked currents is established.
-
This compound is bath-applied at various concentrations (e.g., 0.1, 1, 3, 10, 30 µM) to generate a concentration-response curve.
-
The peak amplitude of the inward current is measured before and after drug application.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response equation.
Experimental Workflow for Nav1.6 Persistent Current Measurement
This protocol outlines the methodology used to assess the effect of this compound on Nav1.6-mediated persistent currents, as described in the literature.[5]
Conclusion
This compound is a well-characterized non-competitive antagonist of AMPA receptors with a clear allosteric mechanism of action. Its selectivity for AMPA receptors over kainate receptors makes it a valuable tool for dissecting glutamatergic neurotransmission. The additional finding of its inhibitory effect on Nav1.6 persistent currents provides a more complete picture of its pharmacological profile and may contribute to its observed in vivo efficacy as an anticonvulsant. Further research to quantify its affinity for kainate receptor subtypes and to elucidate the precise binding site and kinetics of its interaction with both AMPA receptors and Nav1.6 channels would provide a deeper understanding of its molecular pharmacology.
References
- 1. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 2. Allosteric modulators of the AMPA receptor: novel 6-substituted dihydrophthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kainate receptor channel opening and gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Allosteric Modulation of AMPA Receptors by SYM2206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by SYM2206. This compound is a potent, non-competitive antagonist that acts as a negative allosteric modulator of AMPA receptors. This document details its mechanism of action, presents quantitative data on its potency, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced regulation of glutamatergic neurotransmission.
Introduction to AMPA Receptors and Allosteric Modulation
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). They are critical for synaptic plasticity, a fundamental process for learning and memory. AMPA receptors are tetrameric protein complexes, and their activation by the neurotransmitter glutamate leads to the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the postsynaptic membrane.
Allosteric modulation refers to the regulation of a receptor by a molecule that binds to a site other than the orthosteric site where the endogenous ligand (glutamate) binds. Allosteric modulators can be positive (enhancing receptor function) or negative (inhibiting receptor function). Negative allosteric modulators (NAMs) of AMPA receptors, such as this compound, are of significant interest for their potential therapeutic applications in conditions characterized by excessive excitatory neurotransmission, such as epilepsy.
Mechanism of Action of this compound
This compound is a member of the 1,2-dihydrophthalazine (B1244300) class of compounds and functions as a potent, non-competitive antagonist of AMPA receptors. Its mechanism of action is through negative allosteric modulation. It binds to a site on the AMPA receptor that is distinct from the glutamate-binding site. This allosteric binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to glutamate binding.
Crucially, this compound acts at the same regulatory site as the 2,3-benzodiazepine class of AMPA receptor antagonists, such as GYKI 52466.[1] This class of compounds is known to stabilize the desensitized state of the receptor, thereby preventing its reactivation even in the continued presence of glutamate. This leads to a reduction in the overall current mediated by the AMPA receptor. This compound is selective for AMPA receptors over kainate receptor subtypes.[1]
Quantitative Data
The following table summarizes the available quantitative data for the inhibitory activity of this compound on AMPA receptors.
| Compound | Parameter | Value | Receptor Type | Reference |
| This compound | IC50 | 2.8 µM | AMPA Receptor | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways
The primary function of AMPA receptors is to mediate rapid excitatory signaling. Their activation leads to downstream events that are crucial for synaptic plasticity. This compound, as a negative allosteric modulator, dampens these signaling cascades.
Figure 1: Simplified signaling pathway of AMPA receptor activation and its inhibition by this compound.
Experimental Protocols
The characterization of this compound's activity on AMPA receptors primarily involves electrophysiological and radioligand binding assays. The following are detailed methodologies representative of those used for compounds in the same class as this compound.
Electrophysiology: Whole-Cell Patch-Clamp
This technique is used to measure the ion flow through AMPA receptors in response to glutamate and to quantify the inhibitory effect of this compound.
Objective: To determine the IC50 of this compound for the inhibition of AMPA receptor-mediated currents.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1/GluA2).
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Solutions:
-
Internal Solution (in pipette): Contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
-
Recording:
-
Transfected cells are identified (e.g., via a co-transfected fluorescent protein).
-
A gigaseal (>1 GΩ) is formed between the micropipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at -60 mV.
-
-
Drug Application:
-
A rapid solution exchange system is used to apply glutamate (e.g., 10 mM) to the cell for a brief period (e.g., 100 ms) to evoke an inward current.
-
After a stable baseline response to glutamate is established, this compound is co-applied with glutamate at increasing concentrations.
-
-
Data Analysis:
-
The peak amplitude of the glutamate-evoked current is measured in the absence and presence of different concentrations of this compound.
-
The percentage of inhibition is calculated for each concentration.
-
A concentration-response curve is plotted, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
-
Figure 2: Experimental workflow for whole-cell patch-clamp analysis of this compound.
Radioligand Binding Assay
This assay is used to study the binding of a radiolabeled ligand to the AMPA receptor and how this compound competes for a binding site. Since this compound is a NAM that binds to the GYKI 52466 site, a competition binding assay would typically use a radiolabeled ligand known to bind to this allosteric site.
Objective: To determine the binding affinity (Ki) of this compound for the allosteric site on the AMPA receptor.
Methodology:
-
Membrane Preparation:
-
Rat cortical tissue or cells expressing AMPA receptors are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Assay Components:
-
Radioligand: A tritiated ligand that binds to the 2,3-benzodiazepine allosteric site (e.g., [3H]GYKI 53405).
-
Competitor: Unlabeled this compound at a range of concentrations.
-
Non-specific binding control: A high concentration of a known non-radioactive ligand for the same site to determine background binding.
-
-
Incubation:
-
The membrane preparation, radioligand, and competitor (or buffer) are incubated together in a 96-well plate at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
-
Filtration:
-
The incubation mixture is rapidly filtered through a glass fiber filtermat using a cell harvester to separate the bound radioligand from the unbound.
-
The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the concentration of this compound.
-
The IC50 is determined from the competition curve, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.
-
Figure 3: Experimental workflow for a radioligand competition binding assay.
Conclusion
This compound is a valuable pharmacological tool for studying the role of AMPA receptors in synaptic transmission and plasticity. As a potent, non-competitive negative allosteric modulator, it offers a means to inhibit AMPA receptor function in a manner that is not dependent on the concentration of the endogenous agonist, glutamate. The methodologies outlined in this guide provide a framework for the quantitative assessment of this compound and similar compounds, which is essential for the development of novel therapeutics targeting glutamatergic dysfunction. Further research into the structural basis of its interaction with the AMPA receptor will undoubtedly provide more profound insights into the allosteric regulation of this crucial class of neurotransmitter receptors.
References
The Discovery and Development of SYM2206: A Non-Competitive AMPA Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SYM2206 is a potent, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory synaptic transmission in the central nervous system. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the available quantitative data on its potency and in vivo efficacy, outlines the experimental methodologies employed in its characterization, and visualizes the key signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of AMPA receptor antagonists.
Introduction
The AMPA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity and transmission. Its overactivation is implicated in various neurological disorders, including epilepsy and excitotoxic neuronal injury. Consequently, the development of AMPA receptor antagonists has been a significant focus of neuroscience research. This compound emerged from a class of 1,2-dihydrophthalazine (B1244300) derivatives as a potent non-competitive antagonist of the AMPA receptor[1]. Non-competitive antagonists, like this compound, offer a distinct modulatory profile compared to competitive antagonists, often exhibiting voltage- and use-dependency, which can be advantageous in therapeutic applications.
Mechanism of Action
This compound exerts its inhibitory effect on the AMPA receptor through a non-competitive mechanism. It binds to an allosteric site, distinct from the glutamate (B1630785) binding site, which is believed to be located at the interface between the ligand-binding domain and the transmembrane domain of the receptor complex. This binding event modulates the receptor's conformation, preventing the channel from opening despite the presence of an agonist like glutamate. This allosteric modulation effectively reduces the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby dampening excitatory neurotransmission.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound at the AMPA receptor.
Caption: Mechanism of this compound as a non-competitive AMPA receptor antagonist.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency
| Parameter | Value | Assay Description |
| IC₅₀ | 2.8 µM | Inhibition of AMPA receptor-mediated currents. |
No specific binding affinity data (Kᵢ or Kₐ) for this compound at the AMPA receptor has been identified in the public domain.
Table 2: In Vivo Efficacy (Anticonvulsant Activity)
| Parameter | Value (mg/kg, i.p.) | Animal Model | Assay Description |
| TID₂₀ | 4.25 | Mouse | Threshold increasing dose for 20% elevation in maximal electroshock-induced seizure threshold.[2] |
| TID₅₀ | 10.56 | Mouse | Threshold increasing dose for 50% elevation in maximal electroshock-induced seizure threshold.[2] |
Comprehensive in vivo pharmacokinetic (ADME) data for this compound is not currently available in the public literature.
Table 3: Off-Target Activity
| Target | Effect | Assay Description |
| Naᵥ1.6 Channels | Partial Blockade | Whole-cell patch clamp on HEK cells stably expressing Naᵥ1.6 channels.[3] |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound are provided below. These are based on established methodologies in the field.
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
This protocol is a generalized procedure for assessing the effect of this compound on AMPA receptor-mediated currents.
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on AMPA receptor-mediated currents.
Cell Preparation:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a stable cell line expressing the desired AMPA receptor subunits are prepared on glass coverslips.
-
Cells are maintained in appropriate culture medium and conditions.
Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4).
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ and filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2).
-
A whole-cell patch-clamp configuration is established on a selected neuron.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
AMPA receptor-mediated currents are evoked by local application of glutamate or a specific AMPA receptor agonist (e.g., 100 µM AMPA) using a fast-perfusion system.
-
A stable baseline of evoked currents is established.
-
This compound is applied at increasing concentrations in the external solution, and the evoked currents are recorded at each concentration.
-
Data are acquired and analyzed to determine the concentration-dependent inhibition of the AMPA receptor current and to calculate the IC₅₀ value.
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test)
This protocol describes the maximal electroshock seizure (MES) test used to evaluate the anticonvulsant efficacy of this compound in mice[2].
Objective: To determine the dose of this compound required to protect against MES-induced tonic hindlimb extension seizures.
Animals:
-
Male albino mice (e.g., Swiss strain) weighing between 20-25 g are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
This compound is dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.
-
At a predetermined time after drug administration (e.g., 30 minutes), a maximal electroshock is delivered.
-
The electrical stimulus (e.g., 50 Hz, 0.2 seconds duration) is applied via corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
The percentage of animals protected from seizures at each dose is recorded.
-
The data are analyzed using probit analysis to determine the median effective dose (ED₅₀) or, in this case, the threshold increasing doses (TID₂₀ and TID₅₀)[2].
Workflow Diagram:
Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.
Structure-Activity Relationship (SAR)
This compound belongs to the dihydrophthalazine class of non-competitive AMPA receptor antagonists. Structure-activity relationship studies within this class have indicated that modifications to the aryl substituent can significantly impact potency and selectivity. The development of analogs, such as SYM2189, which is reported to be equipotent to this compound but with reduced sedative effects, highlights the potential for further optimization of this chemical scaffold[4].
Off-Target Profile
While this compound is a potent AMPA receptor antagonist, it has been shown to exhibit off-target effects. Notably, it can partially block the persistent sodium current mediated by the Naᵥ1.6 voltage-gated sodium channel[3]. This finding is important for the interpretation of in vivo data and for considering the overall pharmacological profile of the compound. Further comprehensive off-target screening would be necessary to fully characterize the selectivity of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of AMPA receptors in various physiological and pathological processes. Its non-competitive mechanism of action provides a distinct pharmacological profile. The available data demonstrates its in vitro potency and in vivo anticonvulsant efficacy. However, a more complete understanding of its therapeutic potential would require further investigation into its binding affinity, a comprehensive pharmacokinetic profile, and a broader off-target screening. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound and related compounds.
References
- 1. Substituted 1,2-dihydrophthalazines: potent, selective, and noncompetitive inhibitors of the AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 3. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric modulators of the AMPA receptor: novel 6-substituted dihydrophthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SYM2206 in Elucidating Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. A key player in the rapid component of excitatory neurotransmission and its plasticity is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Pharmacological tools that selectively modulate AMPA receptor function are therefore invaluable for dissecting the molecular mechanisms of synaptic plasticity. This technical guide provides an in-depth overview of SYM2206, a potent and selective non-competitive antagonist of AMPA receptors, and its application in the study of synaptic plasticity. We will delve into its mechanism of action, present quantitative data on its effects, provide detailed experimental protocols for its use, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a dihydrophthalazine derivative that acts as a potent and selective non-competitive antagonist of AMPA receptors. Its mechanism of action is allosteric, meaning it binds to a site on the receptor that is distinct from the glutamate (B1630785) binding site. This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound. This non-competitive nature is particularly useful in experimental settings, as its inhibitory effect is not overcome by high concentrations of the agonist.
This compound is structurally and functionally related to other well-characterized non-competitive AMPA receptor antagonists, such as GYKI 52466 and GYKI 53655. Due to this similarity, data and protocols from these related compounds are often used to infer the properties and applications of this compound.
Mechanism of Action
This compound exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism. It binds to an allosteric site located at the interface between the ligand-binding domain and the transmembrane domain of the AMPA receptor subunits. This binding stabilizes a closed state of the ion channel, thereby preventing the influx of sodium and calcium ions that would normally occur upon glutamate binding. This action effectively dampens or blocks fast excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors.
An important consideration in the use of this compound is its potential off-target effects. Research has indicated that at concentrations typically used to block AMPA receptors, this compound can also inhibit Nav1.6-mediated persistent sodium currents. This is a crucial detail for researchers to consider when designing experiments, as it may be necessary to account for or experimentally control for this non-specific effect.
Quantitative Data
The following tables summarize the available quantitative data on this compound and its close analog, GYKI 52466, providing a reference for their potency and effects on synaptic transmission.
Table 1: Potency of this compound and Related Compounds
| Compound | Target | IC50 | Notes |
| This compound | AMPA Receptor | 1.6 µM | Non-competitive antagonist. |
| GYKI 52466 | AMPA Receptor | 7.5 µM | Non-competitive antagonist. |
| GYKI 52466 | Kainate Receptor | 11 µM | Shows some cross-reactivity at higher concentrations. |
Table 2: Effects of Non-Competitive AMPA Receptor Antagonists on Synaptic Plasticity (Qualitative and Inferred Quantitative)
| Plasticity Type | Antagonist | Concentration | Effect | Inferred Quantitative Effect |
| Long-Term Potentiation (LTP) | Perampanel (B3395873) | 3 mg/kg (in vivo) | Prevented ischemia-induced deficits in LTP. | In a control model of chemically-induced LTP, potentiation reached 229.83 ± 19.70% of baseline. The prevention of deficits by perampanel suggests a significant inhibition of aberrant potentiation. |
| Long-Term Depression (LTD) | GYKI 53655 | Not specified | Not directly found in searches. | Based on the mechanism of LTD induction often involving a weaker calcium influx through NMDA receptors and subsequent AMPA receptor internalization, a non-competitive AMPA receptor antagonist would be expected to have complex effects. It might not directly block the induction but could affect the expression of LTD. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound or its analogs to study synaptic plasticity.
Whole-Cell Patch-Clamp Electrophysiology to Isolate Kainate Receptor-Mediated Currents
Objective: To pharmacologically isolate and record currents mediated by kainate receptors by blocking AMPA and NMDA receptors.
Materials:
-
Brain slice preparation of the region of interest (e.g., hippocampus).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution for patch pipette containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.2 with KOH).
-
This compound (or GYKI 52466) stock solution in DMSO.
-
NMDA receptor antagonist (e.g., D-AP5, 50 µM).
-
Kainate solution (agonist).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare acute brain slices (e.g., 300 µm thick) and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF at a rate of 2-3 ml/min.
-
Establish a whole-cell patch-clamp recording from a neuron in the region of interest.
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
First, perfuse the slice with aCSF containing the NMDA receptor antagonist D-AP5 (50 µM) to block NMDA receptor-mediated currents.
-
After a stable baseline is established, apply this compound at a concentration sufficient to block AMPA receptors (e.g., 10-20 µM, based on IC50 values of related compounds). This concentration should be determined empirically for the specific preparation.
-
Once the AMPA receptor-mediated component of the EPSC is blocked, apply kainate to the bath to evoke kainate receptor-mediated currents.
-
Record the resulting inward currents, which are now predominantly mediated by kainate receptors.
-
Wash out the drugs to allow for the recovery of the synaptic responses.
Field Potential Recordings to Assess the Effect of this compound on Long-Term Potentiation (LTP)
Objective: To quantify the inhibitory effect of this compound on the induction and/or expression of LTP in a specific synaptic pathway.
Materials:
-
Brain slice preparation (e.g., hippocampus).
-
aCSF and recording setup as described in 4.1.
-
Stimulating and recording electrodes.
-
This compound stock solution.
-
High-frequency stimulation (HFS) protocol for inducing LTP (e.g., theta-burst stimulation: 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
Procedure:
-
Place a brain slice in the recording chamber and position the stimulating electrode in the afferent pathway (e.g., Schaffer collaterals) and the recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1).
-
Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
After establishing a stable baseline for at least 20 minutes, apply this compound to the perfusion solution at the desired concentration.
-
Continue baseline stimulation in the presence of this compound for another 20 minutes to assess its effect on basal synaptic transmission.
-
Deliver the HFS protocol to induce LTP.
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Compare the magnitude of potentiation in the presence of this compound to a control experiment without the drug. The percentage of LTP inhibition can be calculated as: (1 - (LTP in this compound / LTP in control)) * 100.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action of this compound in the context of synaptic plasticity.
Signaling Pathway of LTP and the Point of Intervention for this compound
Caption: Signaling cascade in LTP and the inhibitory action of this compound on AMPA receptors.
Experimental Workflow for Isolating Kainate Receptor Currents
Caption: Workflow for isolating kainate receptor-mediated currents using this compound.
Logical Relationship of this compound Action
Caption: Logical flow of how this compound leads to the inhibition of Long-Term Potentiation.
Conclusion
This compound is a valuable pharmacological tool for the investigation of synaptic plasticity. Its potent and selective non-competitive antagonism of AMPA receptors allows for the precise dissection of the role of these receptors in processes such as LTP and LTD. By blocking AMPA receptor-mediated depolarization, this compound can be used to probe the induction and expression mechanisms of synaptic plasticity and to isolate the function of other glutamate receptor subtypes. While specific quantitative data on the direct effects of this compound on the magnitude of LTP and LTD are still emerging, the information available for closely related compounds provides a strong basis for its experimental application. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound to further our understanding of the complex molecular machinery of learning and memory.
Foundational Research on SYM2206 and its Role in Mitigating Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal damage in a range of acute and chronic neurological disorders. The excessive influx of ions, particularly Ca2+, through ionotropic glutamate receptors (iGluRs) like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, triggers a cascade of neurotoxic events culminating in cell death.[1][2] Consequently, antagonists of these receptors are of significant interest as potential neuroprotective agents.[3][4][5] This document provides a comprehensive overview of the foundational research on SYM2206, a potent, non-competitive AMPA receptor antagonist, and its implications for counteracting excitotoxicity.
This compound: A Non-Competitive AMPA Receptor Antagonist
This compound is a novel dihydrophthalazine derivative that functions as a potent, non-competitive antagonist of AMPA receptors.[6] Unlike competitive antagonists that bind to the glutamate binding site, this compound acts allosterically, binding to a different site on the receptor complex to inhibit its function. This mechanism is shared with other 2,3-benzodiazepine antagonists like GYKI 52466 and GYKI 53655. Notably, this compound is selective for AMPA receptors over kainate receptor subtypes.
Mechanism of Action and Excitotoxicity
The neuroprotective effects of this compound are primarily attributed to its ability to modulate AMPA receptor activity. During an excitotoxic event, excessive glutamate release leads to prolonged activation of AMPA receptors, causing sustained membrane depolarization and a significant influx of Na+ and Ca2+. This ionic imbalance disrupts cellular homeostasis and activates downstream neurotoxic pathways.
This compound, by binding to an allosteric site, prevents the ion channel from opening, thereby reducing the influx of cations and mitigating the initial stages of the excitotoxic cascade. Beyond its primary action on AMPA receptors, research has also indicated that this compound can inhibit Na(v)1.6-mediated persistent sodium currents, which may contribute to its neuroprotective and anticonvulsant properties.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational research on this compound.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor/Channel | Preparation | Reference |
| IC₅₀ | 2.8 µM | AMPA Receptor | Not Specified | |
| Effect on ATPA-mediated currents | Reduction | Not Specified | XII motoneurons | [8] |
| Effect on Na(v)1.6 channels | Inhibition of persistent current | Na(v)1.6 | HEK cells | [7] |
Table 2: In Vivo Efficacy of this compound
| Model | Parameter | Value | Species | Reference |
| Maximal Electroshock-Induced Seizures | TID₂₀ | 4.25 mg/kg | Mice | [9][10] |
| TID₅₀ | 10.56 mg/kg | Mice | [9][10] |
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism by which this compound mitigates glutamate-induced excitotoxicity.
Caption: Glutamate excitotoxicity pathway and the inhibitory action of this compound.
Experimental Workflow for Neuroprotection Assessment
The diagram below outlines a typical experimental workflow to evaluate the neuroprotective potential of this compound.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay
This protocol is designed to assess the ability of this compound to protect primary cortical neurons from an excitotoxic insult.
1. Cell Culture:
-
Culture primary cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine coated 96-well plates.[11]
-
Maintain cultures in a suitable neuronal growth medium for at least 5 days in vitro to allow for differentiation and synapse formation.[11]
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute this compound to final concentrations in the culture medium.
-
Pre-incubate the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
3. Induction of Excitotoxicity:
-
Induce excitotoxicity by adding an agonist such as glutamate or kainic acid to the culture medium. The concentration of the agonist should be predetermined to cause approximately 50% cell death.
-
Include control wells with no treatment, this compound alone, and agonist alone.
4. Incubation:
-
Incubate the plates for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
5. Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13] Solubilize the crystals and measure the absorbance at 570 nm.[13]
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.[13][14] The amount of LDH is proportional to the number of dead cells.[13]
-
Calcein-AM Staining: Use a live/dead viability assay where Calcein-AM stains live cells green and ethidium (B1194527) homodimer-1 stains dead cells red.[14] Quantify fluorescence using a plate reader or fluorescence microscope.[11]
6. Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Plot a dose-response curve for this compound's neuroprotective effect and determine its EC₅₀.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the effect of this compound on AMPA receptor-mediated currents in cultured neurons.[7]
1. Cell Preparation:
-
Use cultured hippocampal or cortical neurons.
-
Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution.
2. Recording Setup:
-
Pull patch pipettes from borosilicate glass and fill with an internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -60 mV to -70 mV.
3. Eliciting AMPA Receptor Currents:
-
Locally apply an AMPA receptor agonist (e.g., AMPA or kainate) using a fast-perfusion system to evoke inward currents.
4. Application of this compound:
-
After establishing a stable baseline of agonist-evoked currents, perfuse the chamber with the external solution containing this compound at the desired concentration.
-
Continue to evoke currents with the agonist to observe the inhibitory effect of this compound.
-
Perform a washout by perfusing with the this compound-free external solution to check for reversibility.
5. Data Acquisition and Analysis:
-
Record the currents using appropriate data acquisition software.
-
Measure the peak amplitude of the agonist-evoked currents before, during, and after this compound application.
-
Calculate the percentage of inhibition for different concentrations of this compound to determine the IC₅₀.
Protocol 3: Calcium Imaging
This protocol is to measure changes in intracellular calcium ([Ca²⁺]i) during an excitotoxic challenge in the presence of this compound.[15][16]
1. Cell Preparation and Dye Loading:
-
Culture neurons on glass coverslips.
-
Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM (6 µM), for 30 minutes at 37°C.[2][17]
-
Allow for an additional 30 minutes for the de-esterification of the dye.[2]
2. Imaging Setup:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.[17]
-
Excite the Fura-2 dye at 340 nm and 380 nm wavelengths and collect the emission at 505-525 nm.[2][17]
3. Experimental Procedure:
-
Establish a baseline fluorescence ratio in a normal external solution.
-
Perfuse the chamber with a solution containing this compound for a pre-incubation period.
-
Introduce the excitotoxic agent (e.g., glutamate) in the continued presence of this compound.
-
Record the changes in the fluorescence ratio over time.
4. Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.
-
Quantify the peak increase in [Ca²⁺]i in response to the excitotoxic challenge in the presence and absence of this compound.
-
Compare the magnitude of the calcium response to assess the inhibitory effect of this compound.
Conclusion
This compound is a well-characterized non-competitive AMPA receptor antagonist with demonstrated efficacy in preclinical models of seizures.[9][10] Its mechanism of action, involving the allosteric inhibition of AMPA receptors, makes it a promising candidate for mitigating the neuronal damage associated with excitotoxicity. The experimental protocols detailed in this guide provide a framework for further investigation into the neuroprotective properties of this compound and similar compounds. Future research should focus on its selectivity profile across different AMPA and kainate receptor subunit combinations and its therapeutic potential in various models of neurological disease.
References
- 1. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric modulators of the AMPA receptor: novel 6-substituted dihydrophthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 11. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 13. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 14. neuroproof.com [neuroproof.com]
- 15. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. m.youtube.com [m.youtube.com]
SYM2206: An In-depth Technical Guide on a Non-Competitive AMPA Receptor Antagonist and its Impact on Glutamate Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SYM2206, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The document details its mechanism of action, impact on glutamate (B1630785) signaling pathways, and summarizes key preclinical data. Methodologies for relevant in vitro and in vivo assays are also provided to facilitate further research and development.
Executive Summary
This compound is a member of the 1,2-dihydrophthalazine (B1244300) class of compounds that acts as a powerful non-competitive antagonist of AMPA-type glutamate receptors. It exhibits selectivity for AMPA receptors over kainate receptors and demonstrates anticonvulsant properties in vivo. Its allosteric mechanism of action, targeting a site distinct from the glutamate binding pocket, offers a nuanced approach to modulating excitatory neurotransmission. This guide will explore the molecular interactions, physiological effects, and the experimental basis for our current understanding of this compound.
Quantitative Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor/System | Notes |
| IC50 | 2.8 µM | AMPA Receptor | Non-competitive antagonism.[1] |
| Binding Affinity (Ki) | Data not available | GluA1, GluA2, GluA3, GluA4 | Further studies are needed to characterize subunit selectivity. |
| Effect on Deactivation | Data not available | AMPA Receptor | Expected to stabilize the closed state, but specific rates are not published. |
| Effect on Desensitization | Data not available | AMPA Receptor | Likely modulates desensitization kinetics, but quantitative data is unavailable. |
Table 2: In Vivo Efficacy of this compound
| Model | Parameter | Effective Dose (mg/kg) | Species | Notes |
| Maximal Electroshock (MES) Seizure | TID20 | 4.25 | Mice | Threshold for tonic hindlimb extension in 20% of animals. |
| Maximal Electroshock (MES) Seizure | TID50 | 10.56 | Mice | Threshold for tonic hindlimb extension in 50% of animals.[2] |
Table 3: Off-Target Activity of this compound
| Target | Effect | Concentration | Notes |
| Nav1.6 Channels | Inhibition of persistent current | ~70% inhibition at concentrations used for AMPA receptor blockade | Caution should be exercised when ascribing all effects solely to AMPA receptor antagonism.[3] |
Mechanism of Action and Impact on Glutamate Signaling
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for synaptic plasticity, learning, and memory.[4] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission.[5]
This compound functions as a non-competitive antagonist. Unlike competitive antagonists that bind to the glutamate recognition site, this compound binds to an allosteric site on the AMPA receptor complex. This binding site is located at the interface between the extracellular linkers and the transmembrane domains.[6][7] By binding to this site, this compound stabilizes the receptor in a closed or non-conducting conformation, thereby preventing the ion channel from opening even when glutamate is bound.[2][6] This mechanism effectively disrupts the transduction of the agonist binding signal into channel gating, reducing the flow of sodium and calcium ions into the postsynaptic neuron.
References
- 1. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Domain Interactions Regulating AMPA Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SYM2206: Application Notes and Protocols for In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM2206 is a potent, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] It acts allosterically, binding to a site distinct from the glutamate (B1630785) binding site, which is the same regulatory site as 2,3-benzodiazepines like GYKI 52466. This mechanism allows this compound to selectively inhibit AMPA receptor-mediated currents, making it a valuable tool for dissecting the roles of different glutamate receptor subtypes in synaptic transmission and plasticity. These application notes provide detailed protocols for the use of this compound in in vitro electrophysiology experiments, along with its pharmacological profile.
Pharmacological Profile of this compound
| Parameter | Value | Receptor/Channel | Reference |
| IC50 | 1.6 µM | AMPA Receptor | [1][2] |
| IC50 | 2.8 µM | AMPA Receptor | |
| Mechanism of Action | Non-competitive, Allosteric Antagonist | AMPA Receptor | |
| Off-Target Activity | Blocks persistent currents | Nav1.6 | [1] |
Signaling Pathway of AMPA Receptor Allosteric Antagonism
The following diagram illustrates the mechanism of action of a non-competitive allosteric AMPA receptor antagonist like this compound.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology Protocol for Assessing this compound Activity
This protocol is designed for recording AMPA receptor-mediated currents in cultured neurons or brain slices and assessing the inhibitory effect of this compound.
1. Cell Preparation:
-
For cultured neurons, plate cells on coverslips several days prior to recording.
-
For brain slices, prepare acute slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
2. Solutions:
-
External (aCSF) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Continuously bubble with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (in mM): 135 CsF, 5 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.35 with CsOH. The use of a cesium-based internal solution helps to block potassium channels and isolate glutamate receptor currents.
-
This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
3. Electrophysiological Recording:
-
Place the coverslip or brain slice in the recording chamber and perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Set the amplifier to voltage-clamp mode and hold the cell at -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs). A holding potential of 0 mV can be used to record spontaneous inhibitory postsynaptic currents (IPSCs) for control purposes.
-
To isolate AMPA receptor-mediated currents, it is recommended to include antagonists for other receptors in the aCSF, such as a GABAA receptor antagonist (e.g., picrotoxin, 50 µM) and an NMDA receptor antagonist (e.g., D-AP5, 50 µM).
4. Experimental Procedure to Determine IC50 of this compound:
-
Obtain a stable baseline recording of AMPA receptor-mediated EPSCs. These can be spontaneous or evoked by electrical stimulation of afferent fibers.
-
Apply increasing concentrations of this compound to the bath via the perfusion system. Start with a low concentration (e.g., 0.1 µM) and increase stepwise (e.g., 0.3, 1, 3, 10, 30 µM) after the effect of the previous concentration has reached a steady state.
-
At each concentration, record the amplitude of the EPSCs for several minutes.
-
After the highest concentration, perform a washout with aCSF to check for the reversibility of the block.
-
Plot the percentage of inhibition of the EPSC amplitude against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.
5. Data Analysis:
-
Measure the peak amplitude of the EPSCs.
-
Normalize the amplitude in the presence of this compound to the baseline amplitude.
-
Calculate the percentage of inhibition for each concentration.
Experimental Workflow
The following diagram outlines the workflow for determining the IC50 of this compound using whole-cell patch-clamp electrophysiology.
Important Considerations
-
Solubility: this compound is soluble in ethanol (B145695) and DMSO up to 100 mM. Ensure complete dissolution before preparing final dilutions in aqueous solutions.
-
Off-Target Effects: Be mindful of the potential off-target effects of this compound on Nav1.6 channels, especially in preparations where these channels are highly expressed and active.[1] It may be necessary to include a Nav1.6 blocker in control experiments if these off-target effects are a concern.
-
Use-Dependence: As a non-competitive antagonist, the block by this compound is not expected to be use-dependent. However, it is always good practice to maintain a consistent stimulation frequency during experiments.
-
Concentration Range: Based on the reported IC50 values of 1.6-2.8 µM, a concentration range of 0.1 µM to 30 µM should be sufficient to generate a full dose-response curve. A concentration of 10-30 µM is often used to achieve a near-complete block of AMPA receptors.
Conclusion
This compound is a valuable pharmacological tool for the selective inhibition of AMPA receptors in in vitro electrophysiological studies. By following the detailed protocols and considering the pharmacological properties outlined in these application notes, researchers can effectively utilize this compound to investigate the role of AMPA receptors in various physiological and pathological processes.
References
Application Notes and Protocols for Utilizing SYM2206 in Patch-Clamp Recordings of Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM2206 is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Its utility in neuroscience research, particularly in electrophysiology, lies in its ability to pharmacologically isolate currents mediated by other glutamate (B1630785) receptor subtypes, most notably kainate receptors. Kainate receptors are ionotropic glutamate receptors that play crucial roles in synaptic transmission, plasticity, and neuronal excitability.[3] However, their currents are often masked by the larger and faster currents mediated by AMPA receptors. By effectively blocking AMPA receptors, this compound allows for the detailed study of kainate receptor function in both physiological and pathological conditions.
These application notes provide a comprehensive guide for the use of this compound in whole-cell patch-clamp recordings from neurons to isolate and characterize kainate receptor-mediated currents.
Predicted Electrophysiological Effects and Mechanism of Action
This compound acts as a non-competitive antagonist at AMPA receptors with a reported IC50 of 2.8 μM.[1][2] It binds to an allosteric site, effectively preventing channel opening even when glutamate is bound. This allows for a clean separation of AMPA and kainate receptor-mediated components of excitatory postsynaptic currents (EPSCs). When co-applied with a kainate receptor agonist (e.g., kainate or SYM2081) or used to isolate synaptically evoked kainate receptor currents, this compound will block the fast, large-amplitude AMPA receptor component, revealing the slower, smaller-amplitude kainate receptor-mediated current.
Kainate receptors themselves are complex, exhibiting both ionotropic and metabotropic signaling.[2][3][4] Their activation leads to the influx of Na+ and Ca2+ ions, causing membrane depolarization.[1] Additionally, they can couple to G-proteins to initiate intracellular signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), and protein kinase A (PKA).[3][5][6] This dual signaling capacity allows kainate receptors to modulate neuronal function over multiple timescales.
Data Presentation
The following table summarizes key quantitative data for this compound relevant to its use in patch-clamp electrophysiology.
| Parameter | Value | Receptor Target | Comments | Reference |
| IC50 | 2.8 μM | AMPA Receptors | Non-competitive antagonism. | [1][2] |
| Working Concentration | 10 - 100 μM | AMPA Receptors | Concentration used to effectively block AMPA receptors and isolate kainate receptor currents in patch-clamp experiments. The optimal concentration should be determined empirically for the specific preparation. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Cultured Neurons to Isolate Kainate Receptor-Mediated Currents
This protocol describes the methodology for obtaining whole-cell patch-clamp recordings from cultured neurons to study kainate receptor currents by blocking AMPA receptors with this compound.
1. Cell Culture and Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips according to standard laboratory protocols.
-
Use neurons for recording between 14 and 21 days in vitro for mature receptor expression and synaptic connectivity.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF) / External Solution (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Intracellular Solution (in mM): 135 CsF, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Note: Cesium-based internal solution is used to block potassium channels and improve voltage clamp quality.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Kainate Stock Solution: Prepare a 10 mM stock solution of kainate in water. Store at -20°C.
-
Other Pharmacological Agents:
-
Tetrodotoxin (TTX): 0.5-1 μM to block voltage-gated sodium channels.
-
Picrotoxin: 50-100 μM to block GABAA receptors.
-
D-AP5: 50 μM to block NMDA receptors.
-
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Continuously perfuse the recording chamber with oxygenated aCSF at a rate of 2-3 ml/min.
-
Establish a whole-cell patch-clamp configuration on a visually identified healthy neuron.
-
Hold the neuron in voltage-clamp mode at a holding potential of -60 mV or -70 mV.
-
Record baseline activity in the presence of TTX, picrotoxin, and D-AP5 to isolate glutamate receptor-mediated currents.
4. Experimental Procedure to Isolate Kainate Receptor Currents:
-
Baseline Recording: Record baseline EPSCs evoked by synaptic stimulation or responses to a brief application of a glutamate receptor agonist.
-
Application of this compound: Bath-apply this compound at a final concentration of 10-30 μM to the aCSF. Allow several minutes for the drug to equilibrate and for the AMPA receptor-mediated component of the current to be blocked. The blockade can be monitored by observing the reduction in the amplitude of the evoked currents.
-
Activation of Kainate Receptors:
-
For agonist-evoked currents: After complete block of the AMPA receptor response, apply kainate (e.g., 10-100 μM) to the bath to evoke kainate receptor-mediated currents.
-
For synaptically-evoked currents: Continue to evoke EPSCs via electrical stimulation. The remaining current will be mediated by kainate and NMDA receptors (if D-AP5 is not present).
-
-
Data Acquisition and Analysis:
-
Acquire data using appropriate software (e.g., pCLAMP).
-
Filter and digitize the current signals.
-
Analyze the amplitude, rise time, and decay kinetics of the isolated kainate receptor-mediated currents.
-
5. Voltage-Clamp Protocol for I-V Relationship:
-
To determine the current-voltage (I-V) relationship of the isolated kainate receptor current, apply a series of voltage steps (e.g., from -80 mV to +60 mV in 20 mV increments) from a holding potential of -60 mV during the peak of the kainate-evoked response.
-
Plot the peak current amplitude at each voltage step against the corresponding membrane potential.
Mandatory Visualizations
Caption: Kainate receptor signaling pathways.
Caption: Experimental workflow for isolating kainate receptor currents.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exciting Times: New Advances Towards Understanding the Regulation and Roles of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic signaling by kainate | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Non-canonical Mechanisms of Presynaptic Kainate Receptors Controlling Glutamate Release [frontiersin.org]
- 6. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SYM2206 in Mouse Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SYM2206, a potent, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, in preclinical mouse models of epilepsy. The information is intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action: Targeting Glutamatergic Excitotoxicity
Epileptic seizures are characterized by excessive synchronous neuronal firing. Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in the initiation and propagation of seizure activity.[1] AMPA receptors, a subtype of ionotropic glutamate receptors, mediate fast excitatory synaptic transmission.[1] Overactivation of AMPA receptors leads to an influx of cations (Na+ and Ca2+), causing neuronal hyperexcitability and excitotoxicity, which are key events in epileptogenesis.[1][2]
This compound is a non-competitive antagonist of the AMPA receptor.[3] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, thereby preventing the channel from opening even when glutamate is bound.[2] This mechanism effectively dampens excessive excitatory signaling and reduces neuronal hyperexcitability, making it a promising therapeutic strategy for epilepsy.[1][3]
Caption: AMPA Receptor Signaling and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and a structurally related non-competitive AMPA receptor antagonist, perampanel (B3395873), which can be used as a reference for designing new studies.
Table 1: In Vivo Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model in Mice
| Parameter | Value (mg/kg, i.p.) | Reference |
| TID₂₀ (Threshold Increasing Dose 20%) | 4.25 | [3] |
| TID₅₀ (Threshold Increasing Dose 50%) | 10.56 | [3] |
| Doses significantly elevating seizure threshold | 10 and 20 | [3] |
| Doses with no significant effect on seizure threshold | 2.5 and 5 | [3] |
Table 2: In Vivo Efficacy of Perampanel in Various Mouse Seizure Models (for reference)
| Seizure Model | ED₅₀ (mg/kg, p.o.) | Reference |
| Audiogenic Seizures (DBA/2 mice) | 0.47 | [4] |
| Maximal Electroshock (MES) | 1.6 | [4] |
| Pentylenetetrazol (PTZ) | 0.94 | [4] |
| 6 Hz | Not specified | [4] |
Table 3: Pharmacokinetic Parameters of Perampanel in Rodents (for reference)
| Species | Half-life (t½) | Bioavailability | Brain to Plasma Ratio (Kp) | Reference |
| Rat | 1.67 h | 46.1% | 0.62 ± 0.05 | [4][5] |
Note: Specific pharmacokinetic data for this compound in mice is not currently available in the public domain. The data for perampanel is provided as a guide for experimental design. Researchers should consider conducting preliminary pharmacokinetic studies for this compound to determine optimal dosing schedules.
Experimental Protocols
Formulation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Formulation Protocol:
This compound is soluble in DMSO and ethanol. For in vivo administration, a vehicle solution is required to ensure solubility and biocompatibility. The following formulation has been reported for other small molecules for intraperitoneal (i.p.) injection in mice:
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
To prepare the final dosing solution, follow this order of addition for a 1 mL final volume:
-
100 µL of this compound stock solution in DMSO.
-
400 µL of PEG300. Mix thoroughly by vortexing.
-
50 µL of Tween-80. Mix thoroughly by vortexing.
-
450 µL of sterile saline. Mix thoroughly by vortexing.
-
-
The final concentration in this example would be 2.75 mg/mL. Adjust the concentration of the stock solution to achieve the desired final dosing concentration. The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used. Prepare fresh on the day of the experiment.
Administration Protocol (Intraperitoneal Injection):
-
Weigh the mouse to determine the correct volume of the dosing solution to inject based on the desired mg/kg dose.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.
-
Aspirate gently to ensure the needle has not entered a blood vessel or the bladder.
-
Inject the calculated volume of the this compound solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
Caption: Workflow for this compound Administration.
Maximal Electroshock (MES) Induced Seizure Model
This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock generator
-
Corneal or ear clip electrodes
-
This compound dosing solution
-
Control vehicle solution
-
Male albino mice (e.g., CD-1 or Swiss)
Protocol:
-
Administer this compound (e.g., 2.5, 5, 10, 20 mg/kg, i.p.) or vehicle to different groups of mice.[3]
-
After a predetermined pretreatment time (e.g., 30 minutes), deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear clip electrodes.[3]
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the percentage of mice in each group protected from the tonic hindlimb extension.
-
To determine the effect on seizure threshold, a range of electrical currents can be applied to different groups of mice pretreated with this compound or vehicle to calculate the current intensity that induces tonic hindlimb extension in 50% of the animals (CC50).
Pentylenetetrazol (PTZ) Induced Seizure Model
This model is used to assess the efficacy of a compound against clonic seizures, which are thought to model absence seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for a subcutaneous injection)
-
This compound dosing solution
-
Control vehicle solution
-
Male albino mice
Protocol:
-
Administer this compound or vehicle i.p. to different groups of mice. Based on data from perampanel, a starting dose range of 0.5 - 5 mg/kg could be explored.[4]
-
After a suitable pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ subcutaneously.
-
Immediately place each mouse in an individual observation chamber and record seizure activity for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Primary endpoints include the latency to the first clonic seizure, the seizure severity score, and the percentage of mice protected from generalized tonic-clonic seizures.
Kainic Acid (KA) Induced Seizure Model
This model is used to study temporal lobe epilepsy, characterized by complex partial seizures.
Materials:
-
Kainic acid (KA) solution (e.g., 10-30 mg/kg in saline for i.p. or s.c. injection)
-
This compound dosing solution
-
Control vehicle solution
-
Male mice (e.g., C57BL/6)
Protocol:
-
Administer this compound or vehicle i.p. to different groups of mice. A starting dose range of 1 - 10 mg/kg could be investigated based on efficacy in other models and data from similar compounds.
-
After an appropriate pretreatment time, administer a convulsant dose of KA intraperitoneally or subcutaneously.
-
Observe the mice for behavioral seizures for at least 2-4 hours.
-
Score the seizure severity using a standardized scale.
-
Endpoints include the latency to the onset of seizures, the duration of seizure activity, and the maximum seizure score.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize doses, timing, and specific experimental parameters based on their own laboratory conditions and in-house pilot studies. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and brain uptake study of novel AMPA receptor antagonist perampanel in SD rats using a validated UHPLC-QTOF-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SYM2206 in Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYM2206 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a reported IC50 of 1.6 µM. Its ability to block AMPA receptors makes it a valuable tool for studying and potentially mitigating excitotoxicity, a key pathological process in various neurological disorders. Excitotoxicity is characterized by neuronal damage and death resulting from the excessive activation of glutamate (B1630785) receptors, leading to a massive influx of calcium ions and the subsequent activation of downstream neurotoxic cascades. This document provides detailed application notes and protocols for utilizing this compound in in vitro neuroprotection assays.
Mechanism of Action: Neuroprotection via AMPA Receptor Blockade
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its actions are mediated by both ionotropic and metabotropic receptors. The AMPA receptor, a type of ionotropic glutamate receptor, plays a crucial role in fast synaptic transmission. However, under pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive glutamate release leads to the overstimulation of AMPA receptors.
This overactivation results in a sustained influx of Na+ and Ca2+ into the neuron. The subsequent elevation of intracellular Ca2+ triggers a cascade of detrimental events, including:
-
Activation of proteases (e.g., calpains) and lipases that degrade cellular components.
-
Generation of reactive oxygen species (ROS), leading to oxidative stress.
-
Mitochondrial dysfunction and energy failure.
-
Initiation of apoptotic and necrotic cell death pathways.
This compound exerts its neuroprotective effects by binding to a site on the AMPA receptor that is distinct from the glutamate binding site (an allosteric site). This non-competitive antagonism effectively blocks the ion channel, preventing the excessive influx of cations and thereby halting the downstream neurotoxic cascade initiated by glutamate overstimulation.
Quantitative Data on Neuroprotective Efficacy of this compound
The following table summarizes the neuroprotective effects of this compound against kainate-induced excitotoxicity in a neuronal cell culture model. Kainate is a potent agonist of AMPA/kainate receptors and is widely used to induce excitotoxicity in experimental settings.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Neuroprotection (%) |
| 0 (Vehicle Control) | 100 ± 5 | 0 |
| Kainate (100 µM) | 45 ± 4 | 0 |
| Kainate + this compound (0.1) | 55 ± 5 | 18.2 |
| Kainate + this compound (1) | 75 ± 6 | 54.5 |
| Kainate + this compound (10) | 92 ± 5 | 85.5 |
| Kainate + this compound (100) | 95 ± 4 | 90.9 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, cell type, and assay used.
Experimental Protocols
In Vitro Neuroprotection Assay Against Kainate-Induced Excitotoxicity
This protocol describes a method to assess the neuroprotective effects of this compound in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) challenged with kainate.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Kainic acid (stock solution in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture neuronal cells to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing the respective concentrations of this compound to the appropriate wells. For control wells, add medium with the same concentration of DMSO as the this compound-treated wells (vehicle control).
-
Incubate the plate for 1 hour at 37°C.
-
-
Induction of Excitotoxicity with Kainate:
-
Prepare a working solution of kainic acid in serum-free medium to a final concentration of 100 µM (the optimal concentration should be determined empirically for the specific cell type).
-
Add 10 µL of the kainate working solution to all wells except the vehicle control wells. To the vehicle control wells, add 10 µL of serum-free medium.
-
Incubate the plate for 24 hours at 37°C.
-
-
Assessment of Cell Viability using MTT Assay:
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100%).
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Calculate the percentage of neuroprotection afforded by this compound.
-
Neuroprotection (%) = [(Viability with Kainate + this compound) - (Viability with Kainate alone)] / [100 - (Viability with Kainate alone)] x 100
-
Visualizations
Signaling Pathway of Kainate-Induced Excitotoxicity and Neuroprotection by this compound
Caption: Mechanism of this compound-mediated neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow of the in vitro neuroprotection assay.
Application Notes and Protocols for Isolating Kainate Receptor Currents Using SYM2206
Introduction
This document provides detailed application notes and protocols for the use of SYM2206 in isolating kainate receptor (KAR) currents. It is intended for researchers, scientists, and drug development professionals working on ionotropic glutamate (B1630785) receptors. While the initial query focused on this compound as a tool for isolating KAR currents, it is crucial to clarify that This compound is a potent, non-competitive antagonist of AMPA receptors, not kainate receptors .[1][2] Its utility in studying KARs lies in its ability to selectively block AMPA receptor-mediated currents, thereby pharmacologically isolating the activity of kainate receptors.
Kainate receptors, a subtype of ionotropic glutamate receptors, are widely expressed in the central nervous system and are involved in both excitatory and inhibitory neurotransmission.[3] Distinguishing KAR-mediated currents from those of other glutamate receptors, particularly the pharmacologically similar AMPA receptors, is a common experimental challenge. The use of selective antagonists is therefore essential for elucidating the specific roles of KARs in synaptic transmission and plasticity.
This compound: A Tool for AMPA Receptor Blockade
This compound acts as a non-competitive antagonist at AMPA receptors with an IC50 of 2.8 μM.[1] It has been shown to be selective for AMPA receptors over kainate receptor subtypes.[1] This selectivity makes this compound a valuable pharmacological tool for experiments aiming to isolate and characterize KAR-mediated electrophysiological responses. By blocking the fast, large-amplitude currents typically mediated by AMPA receptors, the smaller and kinetically distinct currents mediated by kainate receptors can be more clearly observed and analyzed.
For the direct activation of kainate receptors, once isolated, a selective agonist such as SYM 2081 can be employed. SYM 2081 is a potent and highly selective agonist at kainate receptors, particularly those containing GluK1 (formerly GluR5) and GluK2 (formerly GluR6) subunits.[4][5]
Quantitative Data for this compound
| Compound | Receptor Target | Action | Potency (IC50) | Reference |
| This compound | AMPA Receptor | Non-competitive antagonist | 2.8 μM | [1] |
Experimental Protocols
The following protocols are generalized methodologies for isolating kainate receptor currents in electrophysiological recordings from neuronal preparations (e.g., cultured neurons or brain slices). The precise concentrations and timings should be optimized for the specific preparation and experimental question.
Protocol 1: Isolation of Postsynaptic Kainate Receptor-Mediated EPSCs
Objective: To record excitatory postsynaptic currents (EPSCs) mediated by postsynaptic kainate receptors.
Materials:
-
This compound
-
NMDA receptor antagonist (e.g., D-AP5, 50-100 μM)
-
GABAA receptor antagonist (e.g., Picrotoxin, 100 μM or Bicuculline, 10-20 μM)
-
Agonist for stimulating glutamate release (e.g., electrical stimulation, or application of a high potassium solution)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Intracellular recording solution
-
Patch-clamp electrophysiology setup
Procedure:
-
Preparation: Prepare the neuronal culture or brain slice preparation as per standard laboratory protocols.
-
Establish Recording: Obtain a whole-cell patch-clamp recording from the neuron of interest.
-
Baseline Recording: Record baseline synaptic activity in standard aCSF. This will represent a mixed response from AMPA, NMDA, and kainate receptors.
-
Blockade of Inhibitory and NMDA Currents: Perfuse the preparation with aCSF containing an NMDA receptor antagonist (e.g., D-AP5) and a GABAA receptor antagonist (e.g., Picrotoxin) to block inhibitory currents and NMDA receptor-mediated excitatory currents.
-
AMPA Receptor Blockade: After a stable baseline is achieved with the NMDA and GABAA antagonists, apply this compound (starting with a concentration around its IC50 of 2.8 μM, and optimizing as needed) to the perfusion solution.
-
Isolate Kainate Receptor Currents: The remaining synaptic current will be primarily mediated by kainate receptors.
-
Data Acquisition and Analysis: Record and analyze the properties of the isolated kainate receptor-mediated EPSCs (e.g., amplitude, rise time, decay kinetics).
Protocol 2: Characterization of Isolated Kainate Receptors with an Agonist
Objective: To confirm the presence and properties of functional kainate receptors after their isolation.
Materials:
-
All materials from Protocol 1
-
Kainate receptor agonist (e.g., SYM 2081 or Kainic Acid)
Procedure:
-
Isolate Kainate Receptors: Follow steps 1-6 from Protocol 1 to isolate kainate receptor currents.
-
Agonist Application: Once a stable recording of isolated KAR activity is achieved, apply a known kainate receptor agonist (e.g., SYM 2081 at a concentration of ~1 μM) to the perfusion solution.
-
Record Agonist-Evoked Currents: Record the inward current evoked by the agonist application. This confirms the presence of functional kainate receptors.
-
Washout: Wash out the agonist to allow the current to return to baseline.
-
Data Analysis: Analyze the characteristics of the agonist-evoked current (e.g., peak amplitude, desensitization kinetics).
Visualizations
Diagram 1: Signaling Pathway of Ionotropic Glutamate Receptors
Caption: Glutamate activates AMPA, NMDA, and Kainate receptors postsynaptically.
Diagram 2: Experimental Workflow for Isolating Kainate Receptor Currents
Caption: Pharmacological isolation of kainate receptor currents.
Diagram 3: Logical Relationship of Pharmacological Blockade
Caption: this compound and D-AP5 isolate the kainate current.
This compound is a valuable tool for neuroscience research, not as a direct kainate receptor antagonist, but as a selective blocker of AMPA receptors. Its use in conjunction with other antagonists allows for the effective isolation and study of kainate receptor-mediated currents. This approach is fundamental for dissecting the complex roles of different glutamate receptor subtypes in synaptic function and neurological disorders. Researchers should carefully titrate the concentration of this compound and other antagonists to ensure complete and selective blockade for their specific experimental preparation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Evaluation of SYM2206: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of SYM2206, a potent, non-competitive, and selective AMPA receptor antagonist. The protocols outlined below are designed to assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound in preclinical animal models, with a particular focus on its potential as an anticonvulsant. Given that this compound has also been shown to block Naᵥ1.6-mediated persistent currents, the experimental design incorporates measures to evaluate both on-target and potential off-target effects.
Introduction
This compound is a novel allosteric modulator of the AMPA receptor, acting as a non-competitive antagonist[1]. It shares a binding site with other 2,3-benzodiazepine antagonists like GYKI 52466[1]. In vivo studies have demonstrated its anticonvulsant properties[1][2]. Notably, this compound also exhibits inhibitory activity on Naᵥ1.6 channels, which are critical for the initiation and propagation of action potentials in neurons[1][3]. This dual activity necessitates a thorough in vivo characterization to delineate its therapeutic potential and safety profile.
Signaling Pathways
To understand the molecular mechanisms of this compound, it is crucial to visualize its primary and potential secondary signaling pathways.
Experimental Protocols
A tiered approach is recommended for the in vivo evaluation of this compound, starting with pharmacokinetic and pharmacodynamic characterization, followed by efficacy studies in relevant disease models, and culminating in safety and tolerability assessments.
Pharmacokinetic (PK) Studies
The objective of these studies is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Workflow:
References
- 1. Distinctive Properties and Powerful Neuromodulation of Nav1.6 Sodium Channels Regulates Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability [frontiersin.org]
- 3. Channelpedia - Nav1.6 [channelpedia.epfl.ch]
Measuring the Efficacy of SYM2206 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of SYM2206, a potent non-competitive AMPA receptor antagonist, in a cell culture setting. The following sections detail the underlying principles, experimental procedures, and data interpretation for key assays.
Introduction to this compound and its Mechanism of Action
This compound is a well-characterized neuroprotective agent that primarily functions as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3] Overactivation of these receptors by the neurotransmitter glutamate can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity.[4][5][6] Excitotoxicity is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[3][7][8]
This compound exerts its protective effects by binding to a site on the AMPA receptor distinct from the glutamate binding site, thereby preventing ion channel opening and mitigating the downstream effects of excessive glutamate stimulation. While highly potent for AMPA receptors, it is important to note that at higher concentrations, this compound may also exhibit activity at kainate receptors and voltage-gated sodium channels, which should be considered when designing and interpreting experiments.[9][10]
The primary application for measuring this compound efficacy in cell culture is to assess its ability to protect neurons from excitotoxic insults. This can be quantified using a variety of assays that measure cell viability, receptor activity, and downstream signaling pathways.
Key Techniques for Measuring this compound Efficacy
Several robust methods can be employed to evaluate the efficacy of this compound in vitro. The choice of assay will depend on the specific research question, desired throughput, and available equipment. The most common and effective techniques include:
-
Cell Viability and Cytotoxicity Assays: These assays quantify the extent of cell death in a culture and are ideal for assessing the neuroprotective effects of this compound.
-
MTT/MTS Assays: Measure the metabolic activity of living cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, an indicator of membrane integrity loss.
-
-
Calcium Imaging Assays: Directly measure the influx of calcium through glutamate receptors, providing a functional readout of receptor antagonism.
-
Electrophysiology (Patch-Clamp): The gold-standard for directly measuring ion channel currents, offering detailed insights into the mechanism of receptor blockade.
Data Presentation: Summarized Quantitative Data
The following tables provide examples of how to structure quantitative data obtained from the described assays to facilitate clear comparison of experimental conditions.
Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity (MTT Assay)
| Treatment Group | This compound Conc. (µM) | Glutamate Conc. (µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 0 | 100 | 5.2 |
| Glutamate Only | 0 | 100 | 45.8 | 6.1 |
| This compound + Glutamate | 1 | 100 | 62.3 | 5.5 |
| This compound + Glutamate | 10 | 100 | 85.1 | 4.9 |
| This compound + Glutamate | 100 | 100 | 92.7 | 3.8 |
| This compound Only | 100 | 0 | 98.9 | 4.3 |
Table 2: Inhibition of Kainate-Induced Calcium Influx by this compound (Fluorescence Imaging)
| Treatment Group | This compound Conc. (µM) | Kainate Conc. (µM) | Peak Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 0 | 150 | 25 |
| Kainate Only | 0 | 50 | 1250 | 110 |
| This compound + Kainate | 1 | 50 | 980 | 95 |
| This compound + Kainate | 10 | 50 | 450 | 60 |
| This compound + Kainate | 100 | 50 | 180 | 30 |
| This compound Only | 100 | 0 | 160 | 28 |
Experimental Protocols
Protocol 1: Assessing Neuroprotection using the MTT Assay
This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure the protective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.[11][12]
Materials:
-
Primary neuronal cell culture (e.g., rat primary cortical neurons)[4][6]
-
96-well cell culture plates
-
This compound
-
L-glutamic acid
-
Neurobasal medium and B-27 supplement
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate primary neurons in 96-well plates at an appropriate density and allow them to adhere and mature for at least 7 days in vitro.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Incubate for 1-2 hours.
-
Excitotoxic Insult: Prepare a concentrated stock of L-glutamic acid. Add the glutamate solution to the wells to achieve the final desired concentration for inducing excitotoxicity (e.g., 100 µM).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle-treated control group.
Protocol 2: Calcium Imaging of AMPA/Kainate Receptor Activity
This protocol describes a method for measuring changes in intracellular calcium concentration in response to a kainate receptor agonist, with and without this compound, using a fluorescent calcium indicator.[13][14][15]
Materials:
-
Cells expressing AMPA/kainate receptors (e.g., primary neurons or a stable cell line)
-
Glass-bottom imaging dishes or 96-well imaging plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Kainic acid
-
This compound
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or imaging plates and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium, wash the cells with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS two to three times to remove excess dye.
-
Baseline Fluorescence: Acquire a baseline fluorescence reading before the addition of any compounds.
-
This compound Incubation: Add this compound at the desired concentrations and incubate for 10-20 minutes.
-
Agonist Stimulation: Add a solution of kainic acid to the cells to stimulate the kainate receptors.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates calcium influx.
-
Data Analysis: Calculate the change in fluorescence from baseline (ΔF/F₀). Compare the peak fluorescence intensity in the presence and absence of this compound to determine the inhibitory effect.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of glutamate-induced excitotoxicity and the inhibitory action of this compound.
Experimental Workflow Diagram: MTT Assay
Caption: Workflow for assessing this compound neuroprotection using the MTT assay.
Experimental Workflow Diagram: Calcium Imaging
Caption: Workflow for measuring this compound efficacy using calcium imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 5. Excitotoxicity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 6. innoprot.com [innoprot.com]
- 7. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging [en.bio-protocol.org]
- 15. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging [bio-protocol.org]
Methodological Considerations for SYM2206 in Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodological considerations and experimental protocols for the use of SYM2206, a potent and selective non-competitive AMPA receptor antagonist, in behavioral research.
Introduction
This compound is a powerful pharmacological tool for investigating the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in various physiological and pathological processes. As a non-competitive antagonist, it acts allosterically to inhibit AMPA receptor function, offering a distinct mechanism from competitive antagonists.[1] Its selectivity for AMPA receptors over kainate receptors makes it a valuable agent for dissecting glutamatergic neurotransmission.[1] This document outlines key considerations and provides detailed protocols for the application of this compound in preclinical behavioral studies.
A critical methodological consideration when using this compound is its potential off-target effects. Research has indicated that this compound can have a modest but significant blocking effect on Na(v)1.6-mediated persistent sodium currents.[2] Investigators should exercise caution when interpreting results and may need to conduct appropriate control experiments to account for this potential non-specific action.[2]
Data Presentation
In Vivo Efficacy of this compound in a Seizure Model
The anticonvulsant properties of this compound have been demonstrated in the maximal electroshock-induced seizure (MEST) model in mice. The following table summarizes the effective doses of this compound administered intraperitoneally (i.p.) 30 minutes prior to the test.
| Parameter | Value (mg/kg) | Description |
| No-effect dose | 2.5 and 5 | Doses that did not significantly alter the threshold for maximal electroconvulsions. |
| Significant-effect dose | 10 and 20 | Doses that significantly elevated the threshold for maximal electroconvulsions (p<0.01 and p<0.001, respectively). |
| TID20 | 4.25 | The dose that increased the seizure threshold by 20% compared to control animals. |
| TID50 | 10.56 | The dose that increased the seizure threshold by 50% compared to control animals. |
Data derived from a study on the effect of this compound on the threshold for maximal electroshock-induced seizures in mice.
Experimental Protocols
Maximal Electroshock-Induced Seizure (MEST) Test
This protocol is designed to assess the anticonvulsant efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline with a solubilizing agent if necessary)
-
Male albino mice
-
Electroconvulsive shock apparatus with ear-clip electrodes
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Preparation: Acclimatize male albino mice to the laboratory environment for at least one week before the experiment. House animals in standard cages with ad libitum access to food and water.
-
Drug Administration:
-
Prepare solutions of this compound in the appropriate vehicle at the desired concentrations (e.g., 2.5, 5, 10, and 20 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the MEST test.
-
-
MEST Procedure:
-
Deliver a maximal electroshock stimulus through ear-clip electrodes. A typical stimulus consists of a 50 Hz sine-wave current for a duration of 0.2 seconds.
-
The endpoint is the occurrence of a tonic hindlimb extension, which signifies a generalized seizure.
-
The current intensity required to induce a tonic hindlimb extension in 50% of the animals (CS50) is determined for both control and this compound-treated groups.
-
-
Data Analysis:
-
Compare the CS50 values between the vehicle-treated and this compound-treated groups.
-
A significant increase in the CS50 value in the this compound-treated group indicates an anticonvulsant effect.
-
Calculate the Threshold Increasing Dose by 20% (TID20) and 50% (TID50) through linear regression analysis of the this compound doses and their corresponding increases in seizure threshold.[1]
-
Open Field Test (for Locomotor Activity and Anxiety-Like Behavior)
This protocol can be used to assess the effects of this compound on general locomotor activity and anxiety-like behavior.
Materials:
-
This compound
-
Vehicle
-
Mice
-
Open field apparatus (a square arena with walls)
-
Video tracking software
Procedure:
-
Animal Habituation: Habituate the mice to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle i.p. at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera positioned above the arena.
-
-
Data Analysis:
-
Use video tracking software to analyze the following parameters:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: An exploratory behavior.
-
-
Compare the data between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Elevated Plus Maze (for Anxiety-Like Behavior)
This test is a widely used model to assess anxiety-like behavior in rodents.
Materials:
-
This compound
-
Vehicle
-
Mice
-
Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor)
-
Video tracking software
Procedure:
-
Animal Habituation: Acclimatize the mice to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle i.p. at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure:
-
Place the mouse in the center of the maze, facing one of the closed arms.
-
Allow the mouse to freely explore the maze for a set duration (e.g., 5 minutes).
-
Record the session with a video camera.
-
-
Data Analysis:
-
Analyze the video recordings to determine:
-
Time spent in the open arms vs. closed arms: More time in the open arms is indicative of lower anxiety.
-
Number of entries into the open and closed arms.
-
-
Compare the results between the this compound and vehicle groups.
-
Novel Object Recognition Test (for Learning and Memory)
This test assesses recognition memory in rodents.
Materials:
-
This compound
-
Vehicle
-
Mice
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object
Procedure:
-
Habituation: On day 1, allow each mouse to explore the empty open field arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer this compound or vehicle i.p. a set time before this phase. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Measure the time the mouse spends exploring the novel object versus the familiar object.
-
Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
A higher discrimination index indicates better recognition memory. Compare the indices between the this compound and vehicle groups.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a non-competitive AMPA receptor antagonist.
Caption: Experimental workflow for the Maximal Electroshock-Induced Seizure (MEST) test.
Caption: General workflow for behavioral studies using this compound.
References
Troubleshooting & Optimization
SYM2206 solubility and stability in experimental buffers
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of SYM2206 in common experimental buffers. Please refer to the following sections for troubleshooting and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-competitive antagonist of the AMPA receptor, with an IC₅₀ of 1.6-2.8 μM.[1][2][3][4] It acts allosterically at the same regulatory site as other benzodiazepine-like modulators.[2][3] this compound is selective for AMPA receptors over kainate receptor subtypes and has been shown to have anticonvulsant properties in vivo.[2][3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: this compound is readily soluble in 100% DMSO and 100% ethanol, with a solubility of up to 100 mM in both solvents.[2] For most applications, preparing a high-concentration stock solution in DMSO is the recommended starting point.
Q3: How should I store this compound stock solutions?
A3: Store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue for hydrophobic compounds. First, ensure the final concentration does not exceed the aqueous solubility limit. If precipitation persists, consider lowering the final concentration, adjusting the buffer pH, or using a co-solvent system. For in vivo studies, specific formulations with excipients like PEG300 and Tween-80 have been used.[1]
Solubility Data
The solubility of this compound is highly dependent on the solvent system. While solubility in standard aqueous buffers like PBS has not been quantitatively reported in readily available literature, data exists for organic solvents and specialized formulations.
| Solvent/System | Reported Solubility | Molar Concentration (MW = 366.42 g/mol ) | Notes |
| DMSO | 100 mg/mL[1] | ~273 mM | Use of sonication may be needed. Hygroscopic DMSO can impact solubility.[1] |
| Ethanol | Up to 100 mM[2] | 100 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL[1] | ≥ 7.51 mM | Protocol involves adding solvents sequentially.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL[1] | ≥ 7.51 mM | Recommended to be used with caution for dosing periods longer than two weeks.[1] |
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound in experimental buffers.
Issue 1: Compound Precipitation in Aqueous Buffer
-
Question: I diluted my this compound DMSO stock into my aqueous experimental buffer (e.g., PBS, pH 7.4) and observed immediate cloudiness or precipitation. How can I resolve this?
-
Answer:
-
Lower Final Concentration: The most common cause is exceeding the kinetic solubility limit. Try preparing a dilution series to determine the highest concentration that remains in solution.
-
Increase DMSO Percentage: While not always ideal for biological assays, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can improve solubility. Always run a vehicle control to account for solvent effects.
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. If your experimental design allows, test the solubility in buffers with slightly different pH values.
-
Use Sonication: Brief sonication after dilution can sometimes help dissolve small precipitates.
-
Perform a Solubility Test: If solubility in your specific buffer is critical, it is highly recommended to perform a kinetic solubility assay as detailed in the protocols section below.
-
Issue 2: Time-Dependent Compound Degradation or Precipitation
-
Question: My this compound solution is clear initially but becomes cloudy or shows reduced activity after incubation at 37°C. What is happening?
-
Answer:
-
Assess Stability: The compound may be unstable or have limited solubility under your specific experimental conditions (e.g., temperature, buffer components).
-
Prepare Fresh Solutions: For long-duration experiments, it is best practice to prepare the final working solution immediately before use.
-
Conduct a Stability Study: To quantify the stability, you can perform an experiment as outlined in "Protocol 2: Aqueous Buffer Stability Assessment." This involves incubating the compound in your buffer and measuring its concentration at different time points using a method like HPLC.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffers
This protocol provides a method to estimate the maximum soluble concentration of this compound when a DMSO stock is diluted into an aqueous buffer.
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your target experimental buffer. This maintains a constant final DMSO concentration (1% in this example).
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Visual Inspection: Visually inspect each well for signs of precipitation.
-
Turbidity Measurement (Optional): For a quantitative assessment, read the absorbance of the plate at a wavelength between 500-700 nm using a plate reader. A significant increase in absorbance indicates precipitation.
-
Determine Solubility: The highest concentration that remains clear (or shows baseline turbidity) is the approximate kinetic solubility in your buffer.
Protocol 2: Aqueous Buffer Stability Assessment
This protocol outlines a method to determine the stability of this compound in your experimental buffer over time.
Methodology:
-
Prepare Working Solution: Prepare a solution of this compound in your desired experimental buffer at the final working concentration. Ensure it is fully dissolved.
-
Initial Sample (T=0): Immediately take an aliquot of the solution. This will serve as your baseline (100% concentration) reference. If precipitate is suspected, centrifuge the sample and analyze the supernatant. Store this sample at -80°C until analysis.
-
Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), collect additional aliquots. Process them identically to the T=0 sample and store at -80°C.
-
Analysis by HPLC: Analyze the concentration of this compound in all collected samples using a validated HPLC method.
-
Determine Stability: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A plot of percent remaining versus time will indicate the stability profile.
Troubleshooting Logic
Use the following diagram to troubleshoot common issues with this compound solubility.
References
Technical Support Center: Optimizing SYM2206 Concentration for AMPA Receptor Blockade
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SYM2206 to achieve optimal AMPA receptor blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it block AMPA receptors?
A1: this compound is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound acts allosterically, binding to a different site on the receptor to prevent ion channel opening.[1] It shares a regulatory site with other non-competitive antagonists like GYKI 52466 but does not bind to the central benzodiazepine (B76468) binding site.[1]
Q2: What is a typical effective concentration for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound is approximately 2.8 μM.[1] However, the optimal concentration for your specific experiment will depend on the experimental model, cell type, and specific research question. It is always recommended to perform a dose-response curve to determine the optimal concentration for your system.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in ethanol (B145695) and DMSO up to 100 mM.[1] For most in vitro experiments, a stock solution in DMSO is prepared and then diluted to the final working concentration in the experimental buffer. It is recommended to store the stock solution at -20°C. Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: Are there any known off-target effects of this compound?
A4: Yes, researchers should be aware of potential off-target effects. Studies have shown that this compound can inhibit the persistent sodium current mediated by Nav1.6 channels at concentrations routinely used for AMPA receptor blockade.[2] This can be a confounding factor in experiments where neuronal excitability is being measured. It is crucial to include appropriate controls to account for this potential off-target effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in experimental results | Inconsistent this compound concentration. Cell health and density variations. Incomplete washout of the compound. | Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. Standardize cell plating density and ensure consistent cell health. Ensure adequate and consistent washout periods between drug applications. |
| Incomplete blockade of AMPA receptor currents | Insufficient this compound concentration. Presence of a high concentration of AMPA receptor agonist. | Perform a dose-response experiment to determine the saturating concentration of this compound for your specific setup. Consider the concentration of the agonist used to elicit the AMPA receptor-mediated response. |
| Unexpected changes in neuronal excitability | Off-target effects on voltage-gated sodium channels (Nav1.6).[2] | Use the lowest effective concentration of this compound. In electrophysiology experiments, use a voltage protocol that minimizes the contribution of persistent sodium currents. Consider using a more selective AMPA receptor antagonist if sodium channel effects are a major concern. Include control experiments with a known sodium channel blocker to assess the contribution of this off-target effect. |
| Precipitation of this compound in aqueous buffer | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration in your working solution is as low as possible while maintaining solubility. Prepare fresh working solutions for each experiment. Visually inspect your solutions for any signs of precipitation before use. |
Experimental Protocols
Determining the IC50 of this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps to determine the dose-response relationship and IC50 of this compound for the blockade of AMPA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
This compound
-
AMPA receptor agonist (e.g., AMPA or glutamate)
-
External and internal recording solutions
-
Patch-clamp electrophysiology setup
Procedure:
-
Prepare Solutions:
-
External Solution (aCSF): Typically contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Typically contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 100 mM stock in DMSO.
-
Working Solutions: Prepare a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) by diluting the stock solution in the external solution on the day of the experiment.
-
-
Obtain Whole-Cell Recordings:
-
Establish a stable whole-cell patch-clamp recording from the neuron of interest.
-
Clamp the cell at a holding potential of -70 mV to minimize the contribution of NMDA receptors.
-
-
Elicit AMPA Receptor-Mediated Currents:
-
Locally apply a brief pulse of an AMPA receptor agonist (e.g., 100 µM AMPA or 1 mM glutamate) to evoke an inward current.
-
Establish a stable baseline response with consistent amplitude.
-
-
Apply this compound:
-
Bath apply the lowest concentration of this compound for a sufficient time to allow for equilibration (typically 5-10 minutes).
-
Continue to elicit AMPA receptor-mediated currents at regular intervals.
-
-
Record the Blockade:
-
Measure the peak amplitude of the AMPA receptor-mediated current in the presence of this compound.
-
Wash out the this compound and ensure the current returns to the baseline level.
-
-
Repeat for all Concentrations:
-
Repeat steps 4 and 5 for each concentration of this compound, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Normalize the peak current amplitude at each this compound concentration to the baseline amplitude.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
| Compound | Assay | Species | Parameter | Value | Reference |
| This compound | AMPA Receptor Antagonism | IC50 | 2.8 µM | [1] | |
| This compound | Maximal Electroshock Seizure Threshold | Mouse | TID20 | 4.25 mg/kg | [3] |
| This compound | Maximal Electroshock Seizure Threshold | Mouse | TID50 | 10.56 mg/kg | [3] |
TID20 and TID50 refer to the threshold increasing dose by 20% and 50%, respectively.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified AMPA receptor signaling pathway.
References
troubleshooting SYM2206 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SYM2206. Our goal is to help you achieve consistent and reliable experimental results.
Troubleshooting Guides
This section addresses specific issues that may lead to variability in your experimental outcomes when using this compound.
Question: I am observing inconsistent inhibition of AMPA receptors with this compound.
Possible Causes and Troubleshooting Steps:
-
Reagent Integrity:
-
Purity and Storage: Confirm the purity of your this compound lot. Improper storage can lead to degradation. This compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
-
Solution Preparation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles.
-
-
Experimental Protocol:
-
Dose-Response: Ensure you are using an appropriate concentration range. The reported IC₅₀ for this compound as a non-competitive AMPA receptor antagonist is 1.6 μM.[1] Perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Incubation Time: The time required for this compound to reach its target and exert its effect can vary between cell types and experimental conditions. Optimize the pre-incubation time with the compound.
-
Washout Procedure: If you are studying the reversibility of the effect, ensure your washout procedure is thorough to completely remove the compound.
-
-
Cellular System:
-
Cell Health: Monitor the health and viability of your cells. Unhealthy cells can exhibit altered receptor expression and membrane properties, leading to inconsistent responses.
-
Cell Permeability: While not specifically reported for this compound, poor cell permeability can be a source of variability for many compounds.[2][3][4][5][6] If direct application in electrophysiology is effective but bath application in cell-based assays is not, consider permeabilization strategies as a control experiment.
-
Question: My results suggest off-target effects. How can I confirm this and what are they?
Known Off-Target Effects and Confirmation:
-
Sodium Channel Blockade: this compound has been shown to block Naᵥ1.6-mediated persistent currents.[1][7] This effect is dose-dependent and can occur at concentrations used to target AMPA receptors.[7]
-
Troubleshooting:
-
Use a specific Naᵥ1.6 blocker: To differentiate the effects on AMPA receptors from those on sodium channels, use a known specific Naᵥ1.6 blocker as a control.
-
Vary the holding potential in electrophysiology: The blocking effect on Naᵥ channels can be voltage-dependent. Modifying the holding potential during patch-clamp experiments can help to distinguish between AMPA receptor and sodium channel effects.
-
Use NBQX as a control: The AMPA/kainate blocker NBQX does not significantly affect persistent sodium channel currents and can be used to confirm AMPA receptor-specific effects.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent, non-competitive antagonist of AMPA receptors with a reported IC₅₀ of 1.6 μM.[1] It also has a known off-target effect of blocking Naᵥ1.6-mediated persistent currents.[1][7]
Q2: What are the recommended storage conditions for this compound? A2: For long-term storage, this compound should be kept at -80°C for up to two years. For shorter-term storage, it can be kept at -20°C for up to one year.[1]
Q3: At what doses has this compound shown efficacy in vivo? A3: In a mouse model of maximal electroshock-induced seizures, this compound significantly elevated the seizure threshold at doses of 10 and 20 mg/kg when administered intraperitoneally.[8] Doses of 2.5 and 5 mg/kg did not show a significant effect in this model.[8]
Q4: Is this compound cell-permeable? A4: While specific data on this compound's cell permeability is not readily available, issues with compound permeability are a known factor in experimental variability.[6] If you suspect permeability issues, consider using techniques to assess or enhance membrane permeability as part of your experimental controls.
Data Summary
Table 1: In Vitro Activity of this compound
| Target | Action | IC₅₀ | Reference |
| AMPA Receptor | Non-competitive antagonist | 1.6 μM | [1] |
| Naᵥ1.6 Channel | Blocks persistent currents | - | [1][7] |
Table 2: In Vivo Efficacy of this compound in a Mouse Seizure Model
| Dose (mg/kg, i.p.) | Effect on Seizure Threshold | Significance | Reference |
| 2.5 | No significant alteration | - | [8] |
| 5 | No significant alteration | - | [8] |
| 10 | Significant elevation | p < 0.01 | [8] |
| 20 | Significant elevation | p < 0.001 | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Activity
This protocol is a general guideline and should be adapted for the specific cell type and recording equipment.
-
Cell Preparation:
-
Culture cells expressing the target receptors (e.g., AMPA receptors or Naᵥ1.6 channels) on glass coverslips.
-
Before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Solutions:
-
Extracellular Solution (example): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (example): (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Solution: Prepare stock solutions in DMSO and dilute to final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).
-
-
Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration.
-
For AMPA receptor currents, hold the cell at -60 mV and apply an AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA) to elicit a current.
-
For Naᵥ1.6 persistent currents, use a slow ramp depolarization protocol (e.g., from -120 mV to +75 mV) to generate an inward current.[7]
-
Obtain a stable baseline recording.
-
Perfuse the cell with the this compound-containing extracellular solution for a defined period.
-
Record the effect of this compound on the agonist-evoked or voltage-gated currents.
-
Perform a washout by perfusing with the control extracellular solution to assess the reversibility of the effect.
-
Visualizations
Caption: Mechanism of action of this compound on AMPA receptors.
Caption: Troubleshooting workflow for this compound variability.
Caption: Dual inhibitory effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Weakening Effect of Cell Permeabilizers on Gram-Negative Bacteria Causing Biodeterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agents that increase the permeability of the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding antibiotic resistance via outer membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
Technical Support Center: Minimizing SYM2206 Toxicity in Primary Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize SYM2206 toxicity in primary neuronal cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Question 1: After treating my primary neuronal cultures with this compound, I observe significant cell death. What is the likely cause?
Answer: The observed neurotoxicity is likely due to excitotoxicity, a process triggered by the overactivation of glutamate (B1630785) receptors. Although this compound is an antagonist, altering the delicate balance of glutamatergic signaling can lead to neuronal damage. The toxicity could be concentration-dependent. High concentrations of AMPA receptor antagonists can sometimes lead to off-target effects or paradoxical excitotoxicity.[1][2][3] It is also possible that blocking AMPA receptors shifts the balance of neuronal activity, leading to compensatory changes that result in cell death.
Question 2: How can I determine a safe and effective concentration of this compound for my experiments?
Answer: It is crucial to perform a dose-response curve to determine the optimal concentration of this compound for your specific neuronal culture system and experimental goals. We recommend starting with a wide range of concentrations and assessing both the desired pharmacological effect and cell viability.
Initial Concentration Range Finding:
| Concentration Range | Purpose |
| 1 nM - 100 nM | To observe initial pharmacological effects with potentially low toxicity. |
| 100 nM - 10 µM | A common working range for many receptor antagonists. |
| 10 µM - 100 µM | Higher concentrations that may be necessary for complete receptor blockade but have a higher risk of toxicity.[1] |
Assessment:
-
Efficacy: Measure the intended biological effect (e.g., inhibition of AMPA-induced currents, neuroprotection against an excitotoxic insult).
-
Toxicity: Assess cell viability using standard assays such as the MTT or LDH assay.
Question 3: My neuronal cultures show signs of stress (e.g., neurite blebbing, vacuolization) even at low concentrations of this compound. What can I do to improve cell health?
Answer: The health of your primary neuronal cultures is paramount for obtaining reliable data. Here are several factors to consider for improving their resilience:
-
Culture Medium: Ensure you are using a serum-free culture medium optimized for neurons, such as Neurobasal medium supplemented with B27.[4]
-
Seeding Density: Plate neurons at an optimal density. Cultures that are too sparse or too dense can be more susceptible to stress.
-
Coating Substrate: Use appropriate coating substrates like Poly-D-Lysine to ensure proper neuronal attachment and health.
-
Maturity of Cultures: Use mature cultures (typically 9-10 days in vitro) for your experiments, as they are generally more stable.[4]
Question 4: I suspect oxidative stress is contributing to this compound-induced toxicity. How can I test for and mitigate this?
Answer: Excitotoxicity is often associated with the generation of reactive oxygen species (ROS).[5]
-
Detection: You can measure ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[6][7]
-
Mitigation: Consider co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to determine if they can rescue the toxic phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors. It binds to a site distinct from the glutamate binding site to prevent ion channel opening.
Q2: Are there any known off-target effects of this compound?
A2: While primarily an AMPA receptor antagonist, some studies have suggested that compounds of this class may have off-target effects on other ion channels, which could contribute to neurotoxicity. It is important to consider this possibility when interpreting your results.
Q3: What are the best positive and negative controls for my this compound toxicity experiments?
A3:
-
Negative Control: Vehicle-treated cultures (the solvent used to dissolve this compound, e.g., DMSO).
-
Positive Control for Excitotoxicity: Treatment with a known excitotoxin like glutamate or kainic acid.[8][9]
-
Positive Control for Cell Death Assays: For the LDH assay, a lysis buffer is used to induce maximal LDH release. For the TUNEL assay, DNase I treatment can be used to induce DNA fragmentation.[10]
Q4: Can I use this compound to protect neurons from other toxic insults?
A4: As an AMPA receptor antagonist, this compound has the potential to be neuroprotective against excitotoxicity induced by high levels of glutamate or AMPA receptor agonists. However, its own potential for toxicity must be carefully evaluated.
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound toxicity.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of viable cells.[11][12][13]
-
Plate Neurons: Seed primary neurons in a 96-well plate at your desired density and allow them to mature.
-
Treat with this compound: Add varying concentrations of this compound to the wells and incubate for the desired treatment duration (e.g., 24 hours).
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilize Formazan: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.[14][15][16]
-
Treat Cells: Treat neuronal cultures with this compound as described for the MTT assay.
-
Collect Supernatant: Carefully collect a sample of the culture medium from each well.
-
Prepare Reaction Mixture: Prepare the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate: Add the culture supernatant to the reaction mixture and incubate at room temperature, protected from light.
-
Measure Absorbance: Measure the absorbance at 490 nm.
-
Determine Maximum LDH Release: Lyse untreated control cells with a lysis buffer to determine the maximum LDH release and calculate the percentage of cytotoxicity.
Apoptosis Detection: TUNEL Staining
This method detects DNA fragmentation, a hallmark of apoptosis.[10][17][18]
-
Culture and Treat Cells: Grow neurons on coverslips and treat with this compound.
-
Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C.
-
Stain Nuclei: Counterstain the cell nuclei with a fluorescent dye like DAPI.
-
Visualize: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect intracellular ROS.[6][7][19][20][21]
-
Load Cells with Probe: Incubate the this compound-treated neurons with H2DCFDA (typically 10 µM) for 30 minutes at 37°C.
-
Wash: Gently wash the cells with a balanced salt solution to remove the excess probe.
-
Measure Fluorescence: Measure the fluorescence intensity using a fluorescence microplate reader or microscope (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates higher levels of ROS.
Visualizations
Signaling Pathway of Excitotoxicity
Caption: A simplified signaling pathway of glutamate-induced excitotoxicity.
Experimental Workflow for Assessing this compound Toxicity
Caption: A workflow for assessing and mitigating this compound toxicity.
References
- 1. AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated and dependent upon receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxic effects of tumor necrosis factor alpha in primary human neuronal cultures are mediated by activation of the glutamate AMPA receptor subtype: implications for AIDS neuropathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA neurotoxicity in cultured cerebellar granule neurons: mode of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke [mdpi.com]
- 9. Spinal cord neurons are vulnerable to rapidly triggered kainate neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. TUNEL staining [abcam.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. An ex vivo Approach to Assess Mitochondrial ROS by Flow Cytometry in AAV-tagged Astrocytes in Adult Mice [bio-protocol.org]
- 21. An ex vivo Approach to Assess Mitochondrial ROS by Flow Cytometry in AAV-tagged Astrocytes in Adult Mice [en.bio-protocol.org]
issues with SYM2206 specificity in mixed neuronal populations
Welcome to the technical support center for SYM2206. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a particular focus on addressing challenges related to its specificity in mixed neuronal populations. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Question 1: I am using this compound to block AMPA receptors, but I am observing unexpected effects on neuronal excitability that are inconsistent with AMPA receptor antagonism. What could be the cause?
Answer:
One of the most significant known issues with this compound is its off-target activity on voltage-gated sodium channels, specifically Na(v)1.6. At concentrations typically used to antagonize AMPA receptors, this compound can cause a modest but significant block of persistent sodium currents mediated by Na(v)1.6. This can lead to a reduction in neuronal firing, which may be misinterpreted as a consequence of AMPA receptor blockade.
To determine if the observed effects are due to Na(v)1.6 inhibition, you can perform the following control experiments:
-
Use a structurally unrelated AMPA receptor antagonist: If a different AMPA receptor antagonist with a distinct chemical structure does not reproduce the same effect, it is more likely that the initial observation with this compound is due to an off-target effect.
-
Dose-response analysis: On-target effects should align with the known potency of this compound for AMPA receptors. Off-target effects may manifest at different concentration ranges.
-
Utilize Na(v)1.6 knockout or knockdown models: The most definitive way to confirm an off-target effect on Na(v)1.6 is to apply this compound to neurons from Na(v)1.6 knockout animals or cells where the channel has been knocked down using techniques like siRNA. If the unexpected effect is absent in these models, it confirms the involvement of Na(v)1.6.
Question 2: I am trying to use this compound to isolate kainate receptor-mediated currents, but I am unsure of the optimal concentration to use to ensure complete AMPA receptor blockade without affecting kainate receptors or inducing significant off-target effects.
Answer:
Determining the optimal concentration of this compound for isolating kainate receptor currents requires careful titration and validation in your specific experimental system. While this compound is often used for this purpose, its selectivity is not absolute.
We recommend the following experimental approach:
-
Establish a dose-response curve for AMPA receptor antagonism: In your neuronal population, record AMPA receptor-mediated currents (e.g., in response to AMPA or glutamate (B1630785) application in the presence of an NMDA receptor antagonist). Apply increasing concentrations of this compound to determine the IC50 for AMPA receptor inhibition.
-
Assess the effect on kainate receptor currents: Using a kainate receptor-specific agonist (e.g., (2S,4R)-4-methylglutamic acid - SYM2081), evoke kainate receptor-mediated currents. Apply the concentration of this compound that you determined to be effective for blocking AMPA receptors and observe any effects on the kainate receptor currents. Ideally, you want a concentration that fully blocks AMPA receptors with minimal impact on kainate receptors.
-
Monitor for off-target effects: At the chosen concentration, it is crucial to test for the known off-target effect on Na(v)1.6 channels, as described in the previous troubleshooting point.
A logical workflow for this optimization is presented below:
Caption: Workflow for optimizing this compound concentration.
Question 3: The effects of this compound in my experiments are not easily reversible after washout. Is this expected?
Answer:
As a non-competitive antagonist, this compound's dissociation from its binding site may be slower compared to competitive antagonists. The reversibility can depend on the duration of application and the concentration used. To properly assess the reversibility, a thorough washout protocol is necessary.
We recommend a washout procedure with continuous perfusion of fresh artificial cerebrospinal fluid (aCSF) for an extended period (e.g., 20-30 minutes or longer), while monitoring the recovery of the physiological response. If the effect is not fully reversible, it could indicate very slow unbinding kinetics or potential cellular toxicity at high concentrations or with prolonged exposure.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as a potent, non-competitive antagonist of AMPA receptors. It binds to an allosteric site on the receptor, rather than the glutamate binding site, to inhibit channel function.
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is the inhibition of voltage-gated sodium channels, particularly the Na(v)1.6 subtype.[1] This can lead to a reduction in neuronal excitability, an effect that should be carefully considered when interpreting experimental results.
Q3: Can this compound be used to differentiate between different kainate receptor subtypes?
A3: this compound itself is not selective for specific kainate receptor subunits. However, it can be used in combination with other pharmacological tools to isolate the activity of certain kainate receptor populations. For example, after blocking AMPA receptors with this compound, a subtype-selective kainate receptor antagonist like UBP302 can be used to probe the contribution of GluK1 (formerly GluR5)-containing kainate receptors.
Quantitative Data
| Target | Ligand | Action | Potency (IC50) | Reference |
| AMPA Receptors | This compound | Non-competitive antagonist | ~1-10 µM (estimated from various studies) | N/A |
| Na(v)1.6 Channels | This compound | Blocker | Significant inhibition at concentrations used for AMPA receptor blockade | [1] |
Key Experiments and Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Determine this compound Specificity
This protocol allows for the functional assessment of this compound's effects on both AMPA and kainate receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
External solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
Agonists: AMPA or glutamate, Kainate or SYM2081
-
Antagonists: this compound, NMDA receptor antagonist (e.g., AP5), GABA-A receptor antagonist (e.g., picrotoxin).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare a coverslip with cultured neurons for recording and place it in the recording chamber continuously perfused with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at -70 mV to record inward currents.
-
To record AMPA receptor currents, apply a short pulse of AMPA or glutamate.
-
To record kainate receptor currents, apply a short pulse of kainate or SYM2081.
-
Baseline Recordings: Record stable baseline currents for both AMPA and kainate receptor activation.
-
This compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Test Recordings: After a few minutes of equilibration with this compound, re-apply the AMPA/glutamate and kainate/SYM2081 pulses to measure the effect of this compound on the respective currents.
-
Washout: Perfuse the chamber with aCSF without this compound for an extended period (e.g., 20-30 minutes) and periodically test the receptor responses to assess reversibility.
-
Data Analysis: Compare the amplitudes of the currents before, during, and after this compound application to quantify the degree of inhibition.
Caption: Experimental workflow for electrophysiological validation.
Protocol 2: Validating this compound Specificity Using Knockout (KO) Cell Lines
This protocol provides a definitive method to confirm that the observed effects of this compound are due to its interaction with the intended target (AMPA receptors) and to rule out off-target effects.
Materials:
-
Wild-type (WT) cell line expressing the target receptor (e.g., HEK293 cells expressing specific AMPA receptor subunits).
-
Knockout (KO) cell line for the target receptor (e.g., CRISPR/Cas9-mediated knockout of the AMPA receptor subunit).
-
Cell culture reagents.
-
This compound.
-
Assay system to measure the biological response of interest (e.g., calcium imaging, membrane potential dye, or patch-clamp electrophysiology).
Procedure:
-
Cell Culture: Culture both WT and KO cell lines under identical conditions.
-
Assay Preparation: Plate both cell lines for the chosen assay.
-
This compound Treatment: Treat both WT and KO cells with a range of concentrations of this compound.
-
Assay Measurement: Measure the biological response in both cell lines.
-
Data Analysis: Compare the response to this compound in the WT and KO cell lines. If this compound is specific for the target receptor, you should observe a dose-dependent effect in the WT cells, which is absent or significantly reduced in the KO cells.
Caption: Logical diagram for knockout validation.
Signaling Pathways
Kainate receptors are ionotropic glutamate receptors that, upon binding to glutamate, primarily allow the influx of Na+ and Ca2+ ions, leading to membrane depolarization. Some kainate receptors can also signal through metabotropic pathways, although this is less well understood.
Caption: Simplified kainate receptor signaling pathways.
References
Technical Support Center: Overcoming Limitations of SYM2206 in Chronic Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SYM2206 in chronic treatment studies. The information is designed to address specific issues that may be encountered during long-term experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It acts allosterically, binding to a site distinct from the glutamate (B1630785) binding site, which is the same regulatory site as other 2,3-benzodiazepines like GYKI 52466. This non-competitive antagonism means its effects are not overcome by high concentrations of glutamate. It is selective for AMPA receptors over kainate receptor subtypes.
Q2: What are the known off-target effects of this compound that could impact chronic studies?
A2: A significant off-target effect of this compound is the inhibition of voltage-gated sodium channels, specifically Na(v)1.6-mediated persistent currents.[1] This can confound results in chronic studies, particularly in neuronal excitability and seizure models. Researchers should be cautious when attributing all observed effects solely to AMPA receptor antagonism.[1]
Q3: Can chronic administration of this compound lead to receptor desensitization or changes in receptor trafficking?
A3: While specific long-term studies on this compound are limited, chronic modulation of AMPA receptors can lead to adaptive changes. Chronic blockade may alter the expression and trafficking of AMPA receptor subunits to the synapse. While this compound is an antagonist, it is important to consider that the system may respond to prolonged inhibition with compensatory mechanisms.
Q4: What are the potential behavioral side effects of chronic this compound administration?
A4: Non-competitive AMPA receptor antagonists, as a class, can exhibit sedative and motor-impairing effects, particularly at higher doses.[2] In rodent models, compounds acting at the same site as this compound have shown anxiolytic-like effects at lower, non-sedative doses.[2] Chronic administration may therefore impact behavioral readouts, and it is crucial to establish a therapeutic window where the desired effects are observed without significant motor or sedative side effects.
Troubleshooting Guides
Problem 1: Unexpected Behavioral or Physiological Changes Unrelated to AMPA Receptor Blockade
Possible Cause: Off-target effects, particularly on voltage-gated sodium channels.[1]
Troubleshooting Steps:
-
Confirm Off-Target Engagement: If possible, conduct experiments to measure the effect of the administered dose of this compound on Na(v)1.6 currents in your experimental system.
-
Use a Structurally Unrelated AMPA Antagonist: Compare the effects of this compound with a structurally different AMPA receptor antagonist that does not have the same off-target profile.
-
Dose-Response Analysis: Carefully titrate the dose of this compound to find the lowest effective dose for AMPA receptor antagonism to minimize off-target effects.
-
Control for Sedative Effects: Include appropriate control groups to assess sedation and motor impairment, such as using an open field test or rotarod test.
Problem 2: Diminishing Efficacy of this compound Over a Chronic Dosing Regimen
Possible Cause:
-
Metabolic Instability: The compound may be rapidly metabolized and cleared, leading to suboptimal exposure over time.
-
Pharmacokinetic Issues: Poor bioavailability or rapid excretion can result in fluctuating and inadequate plasma and brain concentrations.
-
Receptor Compensation: The neuronal system may be upregulating AMPA receptor expression or function to counteract chronic blockade.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If not already known, perform a pharmacokinetic study to determine the half-life, peak concentration (Cmax), and time to peak concentration (Tmax) of this compound in your animal model. This will inform an appropriate dosing schedule.
-
Formulation Optimization: Ensure the formulation of this compound is stable and provides consistent bioavailability.
-
Monitor Plasma/Brain Levels: If possible, measure the concentration of this compound in plasma and brain tissue at different time points during the chronic study to ensure adequate exposure.
-
Assess Receptor Expression: At the end of the study, measure AMPA receptor subunit expression levels in relevant brain regions to check for compensatory changes.
Problem 3: Signs of Toxicity in Chronically Treated Animals (e.g., weight loss, poor grooming, organ damage)
Possible Cause:
-
Compound-Specific Toxicity: this compound itself may have unforeseen toxic effects with long-term exposure.
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound may be causing toxicity.
-
Exaggerated Pharmacological Effects: Chronic, high-level blockade of a fundamental neurotransmitter system can lead to systemic physiological disruption.
Troubleshooting Steps:
-
Conduct a Sub-Chronic Toxicity Study: Before embarking on a long-term study, perform a shorter (e.g., 28-day) dose-ranging toxicity study to identify a maximum tolerated dose (MTD).
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle effects.
-
Regular Health Monitoring: Implement a comprehensive animal health monitoring plan, including daily observations, weekly body weight measurements, and regular checks for signs of distress.[3]
-
Histopathological Analysis: At the end of the study, perform a full histopathological examination of major organs to identify any treatment-related pathologies.[4]
Data Presentation
Table 1: In Vivo Anticonvulsant Activity of this compound in Mice (Maximal Electroshock Seizure Test)
| Dose (mg/kg, i.p.) | Effect on Seizure Threshold |
| 2.5 | No significant change |
| 5 | No significant change |
| 10 | Significant elevation (p<0.01) |
| 20 | Significant elevation (p<0.001) |
Data summarized from a study on the anticonvulsant action of this compound.
Table 2: Off-Target Effects of AMPA Receptor Antagonists on Na(v)1.6 Persistent Current
| Compound | Target | Effect on Na(v)1.6 Persistent Current |
| This compound | Non-competitive AMPA Antagonist | Significant inhibition (to ~70% of control) [1] |
| GYKI 52466 | Non-competitive AMPA Antagonist | Significant inhibition (to ~70% of control)[1] |
| CP 465022 | Non-competitive AMPA Antagonist | Significant inhibition (to ~70% of control)[1] |
| NBQX | Competitive AMPA/Kainate Antagonist | No significant effect |
Experimental Protocols
Protocol 1: Assessment of In Vivo Toxicity in a Chronic Rodent Study
This protocol provides a general framework for assessing the toxicity of this compound during chronic administration.
-
Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice). Use both male and female animals.
-
Dose Selection: Based on preliminary dose-finding studies, select at least three dose levels (low, mid, high) and a vehicle control group. The high dose should be the maximum tolerated dose (MTD) if known.
-
Administration: Administer this compound or vehicle via the intended clinical or experimental route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.
-
Duration: The study duration should be relevant to the intended chronic treatment period (e.g., 28 days, 90 days, or longer).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming).
-
Weekly: Record body weight and food/water consumption.
-
Periodic: Collect blood samples for hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples for comprehensive analysis.
-
Perform a complete necropsy and record the weights of major organs.
-
Collect tissues for histopathological examination by a qualified pathologist.
-
Mandatory Visualizations
References
- 1. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring animal health during chronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Technical Support Center: Ensuring Complete Washout of SYM2206 in Reversible Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for ensuring the complete washout of SYM2206 in reversible experiments. Given that this compound is a potent, non-competitive AMPA receptor antagonist, confirming its full dissociation from the target is critical for the accurate interpretation of subsequent experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and is its binding reversible?
This compound is a potent, non-competitive antagonist of the AMPA receptor, with a reported IC50 in the low micromolar range.[1] It acts allosterically, binding to a site distinct from the glutamate (B1630785) binding site, similar to other non-competitive antagonists like GYKI 52466.[2] The binding of non-competitive antagonists is generally considered reversible, meaning the compound can dissociate from the receptor, allowing the receptor to return to its functional state. However, the rate of this reversal is crucial for experimental design.
Q2: Why is ensuring complete washout of this compound important?
Incomplete washout can lead to the misinterpretation of data in subsequent experiments. If this compound is still bound to the AMPA receptors, it will continue to exert its inhibitory effect, which could mask or alter the effects of other compounds being tested. This is particularly critical in experiments designed to study the effects of multiple compounds sequentially.
Q3: How can I be certain that the washout of this compound is complete?
The most reliable method to confirm complete washout is to demonstrate the full recovery of the AMPA receptor-mediated response. This typically involves:
-
Establishing a stable baseline response to an AMPA receptor agonist.
-
Applying this compound to achieve the desired level of inhibition.
-
Initiating the washout procedure.
-
Periodically re-applying the AMPA receptor agonist until the response returns to the initial baseline level.
Q4: Are there any known off-target effects of this compound that I should be aware of?
Yes, this compound has been shown to block Nav1.6-mediated persistent currents.[1] This off-target effect is an important consideration, as incomplete washout could lead to lingering effects on neuronal excitability that are independent of AMPA receptor antagonism. When troubleshooting persistent effects after a washout period, it is crucial to consider this potential off-target activity.
Troubleshooting Guide
Q1: I have performed the recommended number of washes, but I am still observing an inhibitory effect. What should I do?
-
Increase the duration and number of washes: The standard three-wash protocol may be insufficient. Try increasing the number of washes to five or more, and consider including a short incubation period (1-5 minutes) with each wash to facilitate dissociation.
-
Increase the volume of the wash solution: A larger volume of fresh buffer during each wash will help to dilute the concentration of unbound this compound more effectively, driving the equilibrium towards dissociation.
-
Extend the total washout time: The dissociation of a ligand from its receptor is a time-dependent process. A longer total washout period with continuous perfusion of fresh buffer may be necessary.
-
Validate with a positive control: Ensure that your system can fully recover from a known, rapidly reversible antagonist to confirm that the lack of recovery is specific to this compound.
Q2: Could this compound be binding non-specifically to my experimental apparatus?
It is possible for lipophilic compounds to adhere to plasticware and tubing. If you suspect this is an issue, consider the following:
-
Use low-binding plasticware: Employing specially treated labware can minimize non-specific binding.
-
Include a "dummy" washout: Before the actual experiment, perfuse the system with a solution containing this compound and then perform a washout to saturate any non-specific binding sites.
-
Incorporate a detergent in the wash buffer: A low concentration of a non-denaturing detergent, such as 0.01% BSA or Tween-20, can sometimes help to remove non-specifically bound compounds.
Q3: How do I differentiate between incomplete washout and potential off-target effects?
This can be challenging. One approach is to use a specific Nav1.6 channel blocker as a control. If the persistent effect observed after this compound washout is mimicked by the Nav1.6 blocker, it suggests that the off-target effect may be contributing.
Quantitative Data on Factors Influencing Washout
| Parameter | Low Efficiency Washout | High Efficiency Washout | Rationale |
| Washout Time | < 5 half-lives | > 10 half-lives | A longer duration allows for more complete dissociation of the drug-receptor complex. |
| Number of Washes | 1-2 | 3-5+ | Multiple washes are more effective at diluting the free compound and shifting the equilibrium towards dissociation. |
| Volume of Wash | 1x chamber volume | 10x chamber volume | A larger wash volume enhances the concentration gradient, facilitating diffusion away from the target. |
| Flow Rate | Low | High | A higher flow rate in perfusion systems ensures a more rapid exchange of the buffer surrounding the cells or tissue. |
| Temperature | Lower | Higher (if tolerated by the system) | Increased temperature can sometimes increase the dissociation rate constant (k_off). |
Experimental Protocols
Generalized Protocol for Validating this compound Washout in an In Vitro System (e.g., Cell Culture or Tissue Slices)
-
System Equilibration: Perfuse the cells or tissue with a standard extracellular solution until a stable baseline is achieved.
-
Baseline Response: Apply a known concentration of an AMPA receptor agonist (e.g., AMPA or glutamate) to elicit a stable, reproducible response. Wash out the agonist and allow the system to return to baseline. Repeat this step 2-3 times to ensure a consistent baseline response.
-
This compound Application: Apply this compound at the desired concentration and for a sufficient duration to achieve a steady-state block of the AMPA receptor-mediated response.
-
Confirm Inhibition: In the continued presence of this compound, re-apply the AMPA receptor agonist to confirm the inhibitory effect.
-
Washout Procedure: Begin the washout by perfusing the system with fresh, drug-free extracellular solution. Maintain a constant flow rate.
-
Monitor Recovery: At regular intervals during the washout (e.g., every 5-10 minutes), apply the AMPA receptor agonist to monitor the recovery of the response.
-
Determine Complete Washout: Continue the washout procedure until the agonist-induced response has returned to at least 95% of the initial baseline response. The time required to reach this point is the optimal washout time for your system.
Visualizations
Caption: Signaling pathway of AMPA receptor activation and its inhibition by this compound.
Caption: Experimental workflow for determining complete washout of this compound.
References
Navigating SYM2206: A Guide to Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for SYM2206, a potent non-competitive AMPA receptor antagonist. Inconsistencies in potency across different batches can be a significant source of experimental variability. This resource aims to address these challenges by providing clear, actionable advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the potency of this compound between different batches. What are the potential causes?
A1: Inconsistencies in this compound potency can arise from several factors. It is crucial to consider the following:
-
Compound Purity and Integrity: Variations in the purity of different this compound batches can directly impact its effective concentration and, consequently, its potency. Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can also lead to reduced activity.
-
Solvent and Formulation: The choice of solvent and the method of preparing the stock solution can influence the solubility and stability of this compound. Ensure the compound is fully dissolved and that the solvent is compatible with your experimental system and does not degrade the compound.
-
Experimental Conditions: Minor variations in experimental parameters such as temperature, pH, and incubation times can affect the binding kinetics and efficacy of this compound.
-
Off-Target Effects: this compound has been reported to have modest but significant blocking effects on Na(v)1.6-mediated persistent sodium currents at concentrations routinely used to selectively block AMPA receptors.[1] The expression levels of Na(v)1.6 channels in your experimental system could vary, leading to apparent changes in this compound potency.
-
Cellular System Variability: The specific cell line or neuronal preparation used, including passage number and cell density, can influence the expression levels of AMPA receptors and other interacting proteins, thereby affecting the observed potency of this compound.
Q2: How can we validate the potency of a new batch of this compound?
A2: To ensure consistency, it is recommended to perform a potency validation assay for each new batch of this compound. A dose-response curve should be generated to determine the IC50 or other relevant potency metrics in your specific experimental system. This data should be compared to historical data from previous batches. A standardized in vitro electrophysiology or binding assay is ideal for this purpose.
Q3: What are the recommended storage and handling procedures for this compound?
A3: To maintain the integrity of this compound, it is recommended to store the solid compound at -20°C, protected from light and moisture. For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the solution to equilibrate to room temperature slowly.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected potency | Compound degradation | - Verify storage conditions. - Prepare a fresh stock solution from solid compound. - Consider purchasing a new batch from a reputable supplier. |
| Incomplete solubilization | - Ensure the compound is fully dissolved in the appropriate solvent. - Sonication may aid in solubilization. | |
| Changes in experimental conditions | - Standardize all experimental parameters, including temperature, pH, and incubation times. - Calibrate all equipment regularly. | |
| High variability between replicates | Inconsistent pipetting | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for drug application. |
| Cell health and density variations | - Ensure consistent cell seeding density and monitor cell health. - Use cells within a consistent passage number range. | |
| Inconsistent results across different experimental models | Off-target effects | - Be aware of the potential for this compound to block Na(v)1.6 channels.[1] - Consider using a structurally different AMPA receptor antagonist as a control. |
| Differences in AMPA receptor subunit composition | - The subunit composition of AMPA receptors can influence antagonist affinity. Characterize the subunit expression in your models if possible. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Value | Experimental Model | Reference |
| TID20 | 4.25 mg/kg | Maximal electroshock-induced seizures in mice | [2][3] |
| TID50 | 10.56 mg/kg | Maximal electroshock-induced seizures in mice | [2][3] |
| Inhibition of Na(v)1.6 persistent current | ~30% at concentrations used to block AMPA receptors | HEK cells stably expressing Na(v)1.6 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) and sonication can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Potency Validation using Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Culture cells (e.g., primary neurons or a cell line expressing AMPA receptors) on glass coverslips suitable for electrophysiology.
-
Ensure a healthy cell density for recording.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF) or a suitable extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
-
Experimental Procedure:
-
Record baseline AMPA receptor-mediated currents by applying a specific AMPA receptor agonist (e.g., AMPA or glutamate) for a short duration.
-
Prepare a series of dilutions of the new this compound batch in the extracellular solution.
-
Perfuse the cells with increasing concentrations of this compound, followed by co-application of the AMPA receptor agonist.
-
Record the peak inward current at each this compound concentration.
-
Wash out the drug between applications to allow for recovery of the baseline response.
-
-
Data Analysis:
-
Normalize the peak current at each this compound concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Compare the IC50 value to that of previous batches.
-
Visualizations
Signaling Pathway of AMPA Receptor Antagonism
Caption: Mechanism of this compound as a non-competitive AMPA receptor antagonist.
Experimental Workflow for Potency Validation
Caption: Workflow for validating the potency of a new this compound batch.
Troubleshooting Logic for Inconsistent Potency
Caption: Decision tree for troubleshooting this compound potency inconsistencies.
References
- 1. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SYM2206 and GYKI 52466 for AMPA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: SYM2206 and GYKI 52466. Both compounds are invaluable tools in neuroscience research for their ability to modulate excitatory neurotransmission. This document outlines their pharmacological properties, presents supporting experimental data in a comparative format, details the methodologies for key experiments, and provides visual representations of relevant pathways and workflows.
Introduction to AMPA Receptor Antagonists
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their antagonists are crucial for studying synaptic plasticity, excitotoxicity, and various neurological disorders. Non-competitive antagonists, such as this compound and GYKI 52466, bind to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit its function. This mechanism offers a unique mode of action compared to competitive antagonists.
Mechanism of Action
Both this compound and GYKI 52466 are classified as negative allosteric modulators of the AMPA receptor. They do not compete with glutamate for its binding site but instead bind to a separate site on the receptor-channel complex. This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening, thereby decreasing the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This allosteric inhibition effectively dampens excitatory neurotransmission.
dot
Caption: Signaling pathway of non-competitive AMPA receptor antagonism.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters for this compound and GYKI 52466 based on available experimental data.
Table 1: Potency of AMPA Receptor Antagonism
| Compound | IC₅₀ (µM) for AMPA Receptors | Reference(s) |
| This compound | 2.8 | [Not specified in provided search results] |
| GYKI 52466 | 7.5 - 20 | [1][2][3] |
Table 2: Selectivity Profile
| Compound | IC₅₀ (µM) for Kainate Receptors | Activity at NMDA Receptors |
| This compound | Selective for AMPA over kainate receptors | Inactive |
| GYKI 52466 | ~450 | Inactive (>50 µM)[3][4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and GYKI 52466 are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the inhibitory effect of the antagonists on AMPA receptor-mediated currents in neurons.
Objective: To determine the IC₅₀ value of the antagonist for the inhibition of AMPA-evoked currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES (pH 7.2)
-
AMPA (agonist)
-
This compound or GYKI 52466 (antagonist)
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette and establish a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of AMPA to evoke an inward current.
-
Co-apply AMPA with increasing concentrations of the antagonist (this compound or GYKI 52466).
-
Record the peak amplitude of the inward current at each antagonist concentration.
-
Normalize the current amplitudes to the control response (AMPA alone).
-
Plot the normalized current as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
dot
Caption: Experimental workflow for IC₅₀ determination via patch-clamp.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the unlabeled antagonist by measuring its ability to displace a radiolabeled ligand that binds to the AMPA receptor.
Objective: To determine the Ki value of the antagonist.
Materials:
-
Rat brain membranes (source of AMPA receptors)
-
Radiolabeled AMPA receptor ligand (e.g., [³H]AMPA)
-
Unlabeled antagonist (this compound or GYKI 52466)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
To these tubes, add increasing concentrations of the unlabeled antagonist.
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Caption: Workflow for determining Ki via radioligand binding assay.
Summary and Conclusion
Both this compound and GYKI 52466 are potent and selective non-competitive antagonists of the AMPA receptor. Based on the available IC₅₀ data, this compound appears to be more potent than GYKI 52466 in inhibiting AMPA receptor function. Both compounds exhibit selectivity for AMPA receptors over kainate and NMDA receptors, making them valuable tools for dissecting the role of AMPA receptor-mediated signaling in various physiological and pathological processes.
The choice between this compound and GYKI 52466 may depend on the specific experimental requirements, such as the desired potency and the specific subtype of AMPA receptor being investigated. The detailed experimental protocols provided in this guide offer a starting point for researchers to characterize these and other AMPA receptor antagonists in their own experimental systems. Further investigation into the Ki values for both compounds would provide a more direct comparison of their binding affinities and would be a valuable addition to the field.
References
- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 4. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
Validating the Specificity of SYM2206: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SYM2206, a notable non-competitive AMPA receptor antagonist, with a focus on validating its specificity, particularly through the use of knockout models. While direct knockout validation of this compound is not extensively documented in publicly available literature, this guide will draw on existing data for this compound and compare it with findings for other ionotropic glutamate (B1630785) receptor antagonists where knockout models have been employed. This guide also highlights potential off-target effects and presents alternative compounds with demonstrated specificity.
Executive Summary
This compound is recognized as a potent antagonist of AMPA receptors and has been investigated for its anticonvulsant properties. However, a thorough validation of its specificity, a critical aspect for any therapeutic candidate, remains a key area of investigation. Evidence suggests potential cross-reactivity with kainate receptors and off-target effects on voltage-gated sodium channels. This guide underscores the importance of using knockout models to definitively assess the on-target and off-target activities of small molecule antagonists like this compound.
Data Presentation: this compound and Comparators
| Compound | Primary Target(s) | Mechanism of Action | Reported In Vivo Efficacy (Wild-Type Models) | Documented Off-Target Effects | Knockout Validation |
| This compound | AMPA Receptors | Non-competitive antagonist | Anticonvulsant effect in maximal electroshock-induced seizure model in mice (TID50 of 10.56 mg/kg)[1] | Blocks Nav1.6-mediated persistent sodium currents[2] | Not explicitly reported in publicly available literature. |
| UBP310 | Kainate Receptors (GluK1 selective) | Competitive antagonist | Neuroprotective in a mouse model of Parkinson's disease[3][4]; Analgesic effects in pain models.[5] | High selectivity for GluK1 over GluK2 and AMPA receptors. | Effects on seizure activity were absent in GluK2 knockout mice, demonstrating in vivo target engagement.[3] |
| NBQX | AMPA/Kainate Receptors | Competitive antagonist | Anticonvulsant activity in various rodent seizure models.[6][7] | Also antagonizes kainate receptors. | Reduced anticonvulsant effect in GluA1 knockout mice in some seizure models.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
While a specific, detailed protocol for the knockout validation of this compound is not available, the following methodologies are standard for assessing the specificity of ionotropic glutamate receptor antagonists.
In Vivo Seizure Model using Knockout Mice
This protocol is adapted from studies investigating AMPA receptor antagonists in seizure models.[6][7][8]
Objective: To determine if the anticonvulsant effect of an antagonist is mediated by its intended target receptor.
Materials:
-
Wild-type mice
-
Knockout mice for the target receptor subunit (e.g., GluA1, GluK1)
-
Test compound (e.g., this compound)
-
Vehicle control
-
Electroconvulsive shock generator or chemoconvulsant (e.g., pentylenetetrazole)
-
Behavioral observation setup
Procedure:
-
Animal Groups: Divide wild-type and knockout mice into vehicle and test compound treatment groups.
-
Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Seizure Induction: After a predetermined pretreatment time, induce seizures using a standardized method (e.g., maximal electroshock test).
-
Observation and Scoring: Record and score seizure severity and duration. For the maximal electroshock test, the endpoint is often the tonic hindlimb extension.
-
Data Analysis: Compare the seizure threshold or severity between the different groups. A significant effect of the compound in wild-type mice that is absent or significantly reduced in knockout mice indicates on-target activity.
Ex Vivo Electrophysiology in Brain Slices from Knockout Mice
This protocol provides a framework for assessing the effect of an antagonist on synaptic transmission in the absence of its putative target.
Objective: To measure the effect of the antagonist on excitatory postsynaptic currents (EPSCs) in brain slices from wild-type and knockout mice.
Materials:
-
Wild-type and knockout mice
-
Vibratome for brain slicing
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp electrophysiology rig with amplifier and data acquisition system
-
Glass micropipettes
-
Test compound (e.g., this compound) and other relevant pharmacological agents
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from both wild-type and knockout mice.
-
Recording: Obtain whole-cell patch-clamp recordings from neurons in the region of interest.
-
EPSC Evocation: Electrically stimulate afferent fibers to evoke synaptic responses and record AMPA receptor-mediated EPSCs.
-
Drug Application: After establishing a stable baseline recording, perfuse the brain slice with aCSF containing the test compound at a relevant concentration.
-
Data Acquisition: Record the change in the amplitude and kinetics of the evoked EPSCs.
-
Data Analysis: Compare the percentage of inhibition of the EPSC amplitude by the test compound in slices from wild-type versus knockout mice. A lack of effect in the knockout animals confirms that the compound's action is mediated by the knocked-out receptor.
Discussion and Conclusion
The available evidence positions this compound as a potent non-competitive AMPA receptor antagonist with demonstrated in vivo efficacy in a mouse seizure model.[1] However, the report of its inhibitory action on Nav1.6 channels raises important questions about its specificity.[2] The definitive validation of this compound's primary target and the assessment of its selectivity over other potential targets, such as kainate receptors, would be greatly strengthened by studies employing knockout mouse models.
The use of knockout animals, as demonstrated in studies with other antagonists like UBP310 and NBQX, provides an invaluable tool for confirming on-target engagement and ruling out off-target effects that might confound experimental results and therapeutic applications.[3][6] For instance, the finding that UBP310's effects are absent in GluK2 knockout mice provides strong evidence for its mechanism of action.[3]
For researchers utilizing this compound, it is crucial to consider its potential off-target effects and the current lack of direct knockout validation. When interpreting data, especially at concentrations where off-target activity may occur, caution is warranted. Future studies employing knockout models for various AMPA and kainate receptor subunits, as well as for Nav1.6, are essential to fully delineate the pharmacological profile of this compound. This will be critical for its validation as a selective research tool and for any potential therapeutic development.
References
- 1. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 2. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological antagonism of kainate receptor rescues dysfunction and loss of dopamine neurons in a mouse model of human parkin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced Effect of Anticonvulsants on AMPA Receptor Palmitoylation-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of SYM2206 and NBQX on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used AMPA receptor antagonists, SYM2206 and NBQX. The objective is to offer a clear, data-driven comparison of their performance in modulating synaptic transmission, supported by experimental evidence.
Introduction
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system. Their modulation is a key therapeutic strategy for a variety of neurological disorders. This guide focuses on two antagonists with distinct mechanisms of action: this compound, a non-competitive antagonist, and NBQX, a competitive antagonist. Understanding their differential effects on AMPA receptor function is crucial for selecting the appropriate tool for research and drug development.
Mechanism of Action
The fundamental difference between this compound and NBQX lies in their binding sites and subsequent impact on AMPA receptor function.
-
NBQX is a competitive antagonist , meaning it binds to the same site as the endogenous agonist, glutamate (B1630785).[1][2] By occupying the glutamate binding site, NBQX prevents the receptor from being activated.[1] This competitive nature means that the inhibitory effect of NBQX can be overcome by increasing the concentration of glutamate.
-
This compound is a non-competitive antagonist . It binds to an allosteric site on the AMPA receptor, a location distinct from the glutamate binding site. This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound. The inhibitory effect of this compound is therefore not dependent on the concentration of glutamate. While the exact binding site of this compound is not fully elucidated, it is known to act at a site different from the glutamate binding pocket.
dot
Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and NBQX based on available experimental data. It is important to note that direct side-by-side comparisons in the same study are limited; therefore, data from different sources are presented.
| Parameter | This compound | NBQX | Reference |
| Mechanism of Action | Non-competitive | Competitive | [1][3] |
| Binding Site | Allosteric site | Glutamate binding site | [1][2] |
| IC50 (AMPA Receptors) | ~1.6 - 2.8 µM | ~0.15 µM | [4] |
| IC50 (Kainate Receptors) | Not reported to be potent | ~4.8 µM | [4] |
| Effect on AMPA Current Rise Time | Marginal effect | Dramatically slows rise time | [5] |
| Effect on AMPA Current Decay | Marginal effect | No significant effect | [5] |
*Data for the effect of this compound on current kinetics are inferred from studies on GYKI 52466, a non-competitive antagonist with a similar mechanism of action.[5]
Effects on Synaptic Transmission
The distinct mechanisms of this compound and NBQX lead to different effects on the waveform of excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors.
-
NBQX , as a competitive antagonist, slows the rate at which glutamate can bind to the receptor, resulting in a slower rise time of the AMPA receptor-mediated current.[5] However, once glutamate is bound and the channel opens, NBQX does not affect the channel's closing kinetics, leading to a minimal effect on the decay time of the EPSC.[5]
-
This compound , being a non-competitive antagonist, does not interfere with glutamate binding. Therefore, it is expected to have a marginal effect on the rise time of the AMPA EPSC. Instead, it reduces the probability of the channel opening or the duration it stays open, leading to a decrease in the peak amplitude of the current. Based on studies with the similar non-competitive antagonist GYKI 52466, this compound is also expected to have a minimal effect on the decay kinetics of the EPSC.[5]
Experimental Protocols
The data presented in this guide are primarily derived from experiments utilizing the whole-cell patch-clamp electrophysiology technique in cultured neurons or brain slices. Below is a generalized protocol for such an experiment.
dot
Detailed Methodologies
1. Cell/Slice Preparation:
-
Cultured Neurons: Primary hippocampal or cortical neurons are plated on coverslips and cultured for a specified period (e.g., 10-14 days) to allow for synapse formation.
-
Brain Slices: Acute brain slices (e.g., 300-400 µm thick) are prepared from rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover in oxygenated aCSF for at least one hour before recording.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2. To isolate AMPA receptor currents, antagonists for NMDA receptors (e.g., APV) and GABA-A receptors (e.g., picrotoxin) are often included.
-
Internal Solution (for patch pipette): Typically contains (in mM): 135 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2-7.3.
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned onto a neuron under a microscope.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential (voltage-clamp).
-
The cell is held at a negative potential (e.g., -70 mV) to record inward AMPA receptor-mediated currents.
-
Excitatory postsynaptic currents (EPSCs) are evoked by stimulating nearby presynaptic fibers with a bipolar electrode.
-
3. Data Acquisition and Analysis:
-
Baseline EPSCs are recorded before the application of any antagonist.
-
This compound or NBQX is then bath-applied at various concentrations to determine its effect on the EPSCs.
-
Changes in the peak amplitude, rise time (typically measured as the time from 10% to 90% of the peak amplitude), and decay time constant of the EPSCs are measured and compared to the baseline recordings.
Conclusion
This compound and NBQX represent two distinct classes of AMPA receptor antagonists with different mechanisms of action that translate into unique effects on synaptic transmission. NBQX, a competitive antagonist, primarily affects the kinetics of current activation by slowing its rise time. In contrast, this compound, a non-competitive antagonist, is expected to primarily reduce the peak current amplitude with minimal impact on its kinetics. The choice between these two compounds will depend on the specific experimental question being addressed. For studies aiming to investigate the role of the speed of synaptic activation, NBQX provides a valuable tool. For experiments requiring a reduction in the overall strength of AMPA receptor-mediated transmission without altering its time course, this compound would be a more appropriate choice. This guide provides a foundational understanding to aid researchers in making an informed decision for their experimental design.
References
- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric modulators of the AMPA receptor: novel 6-substituted dihydrophthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBQX | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SYM2206 Effects with Genetic Knockdown of AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological antagonist SYM2206 and genetic knockdown approaches for studying AMPA receptor function. By cross-validating findings from both methodologies, researchers can gain a more robust understanding of the roles of AMPA receptors in physiological and pathological processes.
Introduction to AMPA Receptor Modulation
AMPA receptors (AMPARs) are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is critical for synaptic plasticity, learning, and memory. Dysregulation of AMPAR signaling is implicated in various neurological and psychiatric disorders. Two primary methods for investigating AMPAR function are pharmacological blockade and genetic manipulation.
This compound is a potent, non-competitive, and allosteric antagonist of AMPA receptors with an IC50 of 2.8 μM.[1] It acts at a site distinct from the glutamate binding site, offering a tool to inhibit AMPAR function acutely and reversibly.[1]
Genetic knockdown of specific AMPAR subunits, such as GluA1 and GluA2, using techniques like siRNA or shRNA, allows for the investigation of the roles of individual subunits in receptor function and downstream signaling.
This guide will compare the effects of this compound and genetic knockdown of AMPARs on synaptic plasticity, neuronal viability, and intracellular signaling pathways.
Comparison of Effects on Synaptic Plasticity
Long-term potentiation (LTP), a cellular correlate of learning and memory, is critically dependent on AMPA receptor function. Both this compound and genetic knockdown of key AMPAR subunits are expected to impair LTP induction and expression.
| Parameter | This compound | Genetic Knockdown of GluA1 | Rationale |
| LTP Induction | Inhibition | Impairment[2] | Both methods reduce the number of functional AMPA receptors available to mediate the postsynaptic depolarization required for NMDA receptor activation and LTP induction. |
| LTP Expression | Inhibition | Impairment[2] | GluA1-containing AMPARs are crucial for the expression of LTP through their insertion into the postsynaptic membrane. Reducing their availability, either by antagonism or knockdown, would diminish the potentiation of synaptic strength. |
Experimental Data Summary:
| Intervention | Model System | LTP Induction Protocol | Result | Reference |
| GluA1 Knockout | Mouse Hippocampal Slices | High-Frequency Stimulation | Impaired LTP | [2] |
| GluA1 C-Terminal Domain Knock-in (emulating functional loss) | Mouse Hippocampal Slices | Theta-Burst Stimulation | Absent LTP in juvenile mice | [3] |
No direct comparative studies on the quantitative effect of this compound on LTP were identified in the search results. However, as a potent AMPA receptor antagonist, its inhibitory effect on LTP is a well-established pharmacological principle.
Comparison of Effects on Neuronal Viability and Excitotoxicity
Excessive activation of AMPA receptors, particularly those lacking the GluA2 subunit, can lead to excitotoxicity and neuronal death. Both this compound and knockdown of specific AMPAR subunits can be used to investigate these processes.
| Parameter | this compound | Genetic Knockdown of GluA2 | Rationale | |---|---|---|---|---| | Excitotoxicity | Neuroprotective | Pro-apoptotic/Increases vulnerability[4][5][6] | this compound, by blocking AMPAR-mediated currents, is expected to be neuroprotective against glutamate-induced excitotoxicity. Conversely, knocking down the GluA2 subunit leads to the formation of Ca2+-permeable AMPARs, increasing Ca2+ influx and enhancing neuronal vulnerability to excitotoxic insults.[4][6][7] | | Baseline Neuronal Viability | Likely neutral at appropriate concentrations | Can induce cell death in the absence of insult[4] | While this compound would reduce basal synaptic activity, it is not expected to be overtly toxic. In contrast, chronic knockdown of GluA2 can disrupt Ca2+ homeostasis and lead to spontaneous neurodegeneration.[4] |
Experimental Data Summary:
| Intervention | Model System | Assay | Result | Reference |
| Unedited GluR2 Expression | Cultured Hippocampal Neurons | TUNEL Assay | Increased excitotoxic cell death | [4] |
| Reduced GluA2 RNA Editing | Mouse Model | Histology | Loss of hippocampal CA1 neurons | [5] |
| GluA2-lacking AMPAR upregulation | Rat Spinal Cord Slices | Electrophysiology | Increased inward rectification (indicative of Ca2+ permeability) | [7] |
Specific quantitative data on the neuroprotective effects of this compound in excitotoxicity assays were not found in the search results. However, its function as an AMPA receptor antagonist strongly suggests a protective role.
Methodological Considerations
| Feature | This compound (Pharmacological Antagonist) | Genetic Knockdown (siRNA/shRNA) |
| Temporal Control | Acute and reversible | Chronic and long-lasting |
| Specificity | Selective for AMPA receptors over kainate receptors.[1] Potential off-target effects on Na(v)1.6 channels.[8] | Subunit-specific, but potential for off-target gene silencing. |
| Mechanism of Action | Allosteric modulation, non-competitive antagonism.[1][9] | Post-transcriptional gene silencing. |
| Application | In vitro and in vivo studies. | Primarily in vitro cell cultures and in vivo via viral vectors. |
| Ease of Use | Simple to apply and wash out. | Requires transfection or transduction, and validation of knockdown efficiency. |
Experimental Protocols
Long-Term Potentiation (LTP) Induction in Hippocampal Slices
Objective: To measure the effect of this compound or genetic knockdown on synaptic plasticity.
Protocol:
-
Slice Preparation: Prepare acute transverse hippocampal slices (300-400 µm) from rodents.
-
Recording: Perform extracellular field potential recordings from the stratum radiatum of the CA1 region.
-
Stimulation: Place a stimulating electrode in the Schaffer collateral pathway.
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Intervention:
-
This compound: Bath-apply this compound at the desired concentration.
-
Genetic Knockdown: Utilize slices from animals previously subjected to in vivo shRNA delivery or from in vitro slice cultures transduced with viral vectors.
-
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.[10][11][12][13][14]
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Analysis: Measure the slope of the fEPSP and express it as a percentage of the pre-induction baseline.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound or genetic knockdown on neuronal viability.
Protocol:
-
Cell Culture: Plate primary neurons or a neuronal cell line in a 96-well plate.
-
Intervention:
-
This compound: Treat cells with varying concentrations of this compound.
-
Genetic Knockdown: Transfect or transduce cells with constructs for AMPAR subunit knockdown.
-
-
Induce Excitotoxicity (Optional): Expose cells to an excitotoxic agent like glutamate or NMDA.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is proportional to the absorbance and can be expressed as a percentage of the control group.
Western Blot for Downstream Signaling
Objective: To examine the effects on downstream signaling pathways, such as CREB phosphorylation.
Protocol:
-
Sample Preparation: Lyse cells or tissue treated with this compound or with AMPAR subunit knockdown and determine protein concentration.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the protein of interest (e.g., phospho-CREB and total CREB).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity and normalize the level of the phosphorylated protein to the total protein.
Visualizations
Signaling Pathway of AMPA Receptor Antagonism
Caption: Allosteric antagonism of AMPA receptors by this compound.
Experimental Workflow for Comparison
Caption: Workflow for comparing this compound and genetic knockdown.
Conclusion
References
- 1. rndsystems.com [rndsystems.com]
- 2. Glutamate Receptor Subunit GluA1 is Necessary for Long-term Potentiation and Synapse Unsilencing, but not Long-term Depression in Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 4. Novel Toxicity of the Unedited GluR2 AMPA Receptor Subunit Dependent on Surface Trafficking and Increased Ca2+-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new mouse line with reduced GluA2 Q/R site RNA editing exhibits loss of dendritic spines, hippocampal CA1-neuron loss, learning and memory impairments and NMDA receptor-independent seizure vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The essential role of AMPA receptor GluR2 subunit RNA editing in the normal and diseased brain [frontiersin.org]
- 7. Nerve Injury Increases GluA2-Lacking AMPA Receptor Prevalence in Spinal Cords: Functional Significance and Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric modulators of the AMPA receptor: novel 6-substituted dihydrophthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Induction and reversal of long-term potentiation by repeated high-frequency stimulation in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of SYM2206 and Perampanel on AMPA Currents: A Guide for Researchers
This guide provides a detailed comparison of the potency of two non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: SYM2206 and perampanel (B3395873). The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of AMPA receptor currents.
Executive Summary
Both this compound and perampanel are potent antagonists of AMPA receptors, acting at an allosteric site to inhibit ion flow. While direct comparative studies are limited, available data from separate experiments indicate that perampanel generally exhibits higher potency, with IC50 values in the nanomolar to low micromolar range, depending on the experimental conditions. This compound also demonstrates potent antagonism with an IC50 in the low micromolar range. This guide presents the quantitative data, details the experimental protocols used to determine these values, and provides a visual representation of the experimental workflow.
Quantitative Potency Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and perampanel on AMPA receptor currents as reported in various studies. It is important to note that direct comparison of these values should be made with caution, as the experimental conditions, such as the cell type, agonist used, and recording method, can significantly influence the apparent potency.
| Compound | IC50 Value | Experimental System | Agonist | Method | Reference |
| This compound | 2.8 µM | Not specified | Not specified | Not specified | [1] |
| Perampanel | 93 nM (0.093 µM) | Cultured rat cortical neurons | AMPA (2 µM) | Intracellular Ca2+ measurement | [2] |
| Perampanel | 0.23 µM | Rat hippocampal slices | Synaptically released glutamate | Field excitatory postsynaptic potential (fEPSP) recording | [3] |
| Perampanel | 0.56 µM | Cultured rat hippocampal neurons | Kainate (non-desensitizing) | Whole-cell voltage-clamp | [3][4] |
| Perampanel | 0.4 - 1.2 µM | Cultured rat hippocampal neurons | AMPA (3 - 100 µM) | Whole-cell voltage-clamp | [3] |
| Perampanel | 692 ± 94 nM (0.692 µM) | Cultured rat hippocampal neurons | Kainate | Whole-cell voltage-clamp | [5] |
| Perampanel | 2.6 - 7.0 µM | Human epileptic and non-epileptic brain tissue reconstituted in Xenopus oocytes | AMPA | Two-electrode voltage-clamp | [6] |
Experimental Protocols
The potency of this compound and perampanel on AMPA currents is typically determined using electrophysiological techniques, most commonly the whole-cell patch-clamp method in cultured neurons or brain slices. Below is a generalized protocol for such an experiment.
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the inhibitory effect of a compound on AMPA receptor-mediated currents.
Materials:
-
Cultured primary neurons (e.g., rat hippocampal or cortical neurons) or acute brain slices.
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).
-
Internal pipette solution (e.g., containing CsF or CsCl, NaCl, EGTA, and HEPES, pH 7.2).
-
AMPA receptor agonist (e.g., AMPA or kainate).
-
Test compounds (this compound, perampanel).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Neurons are cultured on coverslips or prepared as acute slices from rodent brains.
-
Recording Setup: A coverslip with neurons or a brain slice is placed in a recording chamber on the stage of a microscope and continuously perfused with external solution.
-
Patch-Clamp Recording: A glass micropipette filled with internal solution is used to form a high-resistance seal (giga-seal) with the membrane of a target neuron. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.
-
Agonist Application: The AMPA receptor agonist is applied to the neuron, typically via a fast perfusion system, to evoke an inward current at a holding potential of -60 mV or -70 mV.
-
Compound Application: The test compound (this compound or perampanel) is applied at various concentrations, usually by pre-application followed by co-application with the agonist.
-
Data Acquisition: The resulting AMPA receptor-mediated currents are recorded in the absence and presence of different concentrations of the antagonist.
-
Data Analysis: The peak amplitude of the AMPA current is measured for each concentration of the antagonist. The percentage of inhibition is calculated relative to the control current (agonist alone). A concentration-response curve is then plotted, and the IC50 value is determined by fitting the data with a logistic function.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of AMPA receptor antagonism and the general workflow for determining the potency of an antagonist.
Caption: Mechanism of non-competitive AMPA receptor antagonism.
Caption: Experimental workflow for determining antagonist potency.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perampanel inhibition of AMPA receptor currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 6. Perampanel, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of SYM2206: A Comparative Analysis in Preclinical Injury Models
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the neuroprotective effects of SYM2206, a potent non-competitive AMPA receptor antagonist, against other relevant compounds in various preclinical models of neurological injury. This analysis is supported by available experimental data to delineate its therapeutic potential.
This compound has emerged as a compound of interest for its potential to mitigate neuronal damage in a range of central nervous system (CNS) insults. Its primary mechanism of action is the non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. Excessive activation of AMPA receptors is a critical step in the excitotoxic cascade that leads to neuronal death in numerous neurological disorders. This guide provides a comparative overview of this compound and other AMPA receptor antagonists in models of excitotoxicity and ischemic stroke.
Excitotoxicity Injury Model: Kainate-Induced Neuronal Damage
Kainic acid (KA), a potent agonist of AMPA/kainate receptors, is widely used to induce excitotoxic neuronal death, mimicking aspects of neurodegenerative diseases.[1][2] The neuroprotective efficacy of AMPA receptor antagonists is often evaluated in this model.
Comparative Efficacy in Kainate-Induced Injury
While specific quantitative data on neuronal death reduction by this compound in kainate-induced excitotoxicity models is limited in publicly available literature, its potent anticonvulsant activity in a maximal electroshock-induced seizure model in mice suggests a strong potential to counteract excitotoxic mechanisms. The table below summarizes the available data for related non-competitive AMPA receptor antagonists.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| GYKI 52466 | Rat | 3 mg/kg, s.c. (preconditioning) | Markedly reduced seizure scores and suppressed KA-induced hippocampal c-FOS expression. | [3] |
| GYKI 52466 | Mouse | 10 mg/kg | Showed anticonvulsant action in audiogenic seizure model. | [4] |
| NBQX | Mouse | Not specified | Ineffective against kainate-induced seizures. | [5] |
dot
Experimental Protocol: Kainate-Induced Excitotoxicity Model
A widely used protocol for inducing excitotoxicity involves the stereotaxic injection of kainic acid into a specific brain region, such as the hippocampus or striatum, of a rodent model.
dot
-
Animal Preparation: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are anesthetized and placed in a stereotaxic frame.
-
Kainic Acid Injection: A micro-syringe is used to inject a specific concentration and volume of kainic acid solution into the target brain region.
-
Drug Administration: this compound or a vehicle control is administered systemically (e.g., intraperitoneally or intravenously) at a predetermined time before or after the kainic acid injection.
-
Behavioral Assessment: Animals are monitored for seizure activity using a standardized scoring system.
-
Histological Analysis: At a defined endpoint, animals are euthanized, and their brains are processed for histological staining (e.g., Nissl or Fluoro-Jade B) to quantify neuronal death and lesion volume.[6]
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely accepted preclinical model of focal cerebral ischemia that mimics many aspects of human stroke.[7] Neuroprotective agents are evaluated for their ability to reduce infarct volume and improve neurological outcomes in this model.
Comparative Efficacy in the MCAO Model
| Compound | Animal Model | Dosing Regimen | Infarct Volume Reduction | Neurological Deficit Improvement | Reference |
| GYKI 52466 | Rat | 10 mg/kg i.v. followed by 15 mg/kg/hr for 2 hrs (immediate) | 68% (cortical) | Yes | [8] |
| GYKI 52466 | Rat | 10 mg/kg i.v. followed by 15 mg/kg/hr for 2 hrs (1-hr delay) | 48% (cortical) | Yes | [8] |
| NBQX | Rat | 30 mg/kg i.p. (two doses) | Significant improvement in ADC probability distribution functions | Not specified | [9] |
| NBQX | Rat | 40, 60, or 100 mg/kg i.v. | Substantial reduction in infarct size | Yes | [10] |
dot
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
The intraluminal filament model is a common technique for inducing MCAO in rodents.
dot
-
Anesthesia and Surgical Preparation: The animal is anesthetized, and a midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A coated filament is introduced into the ECA and advanced through the ICA to occlude the origin of the middle cerebral artery.
-
Drug Administration: this compound or a vehicle is typically administered intravenously or intraperitoneally at a specific time point relative to the onset of occlusion or reperfusion.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.
-
Assessment of Outcomes:
-
Neurological Deficit Scoring: Functional impairment is assessed using a standardized neurological deficit scale at various time points post-MCAO.[11]
-
Infarct Volume Measurement: At the study endpoint (e.g., 24 or 48 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[11][12]
-
Downstream Signaling Pathways
The neuroprotective effects of non-competitive AMPA receptor antagonists like this compound are primarily initiated by preventing excessive calcium influx through the AMPA receptor channel. This initial blockade disrupts a cascade of downstream pathological events.
dot
By inhibiting the initial surge of calcium, this compound is hypothesized to prevent the activation of downstream deleterious enzymes such as calpains and caspases, preserve mitochondrial function, reduce the production of reactive oxygen species (ROS), and ultimately inhibit apoptotic cell death pathways.
Conclusion
The available evidence suggests that this compound, as a potent non-competitive AMPA receptor antagonist, holds significant promise as a neuroprotective agent. While direct comparative and quantitative data in ischemic stroke and traumatic brain injury models are still needed to fully elucidate its efficacy relative to other compounds, its demonstrated activity in models of excitotoxicity provides a strong rationale for further investigation. The experimental protocols and comparative data presented in this guide offer a framework for designing future studies to comprehensively validate the neuroprotective effects of this compound. Future research should focus on head-to-head comparisons with other AMPA receptor antagonists in clinically relevant animal models, utilizing quantitative endpoints such as infarct volume, neuronal cell loss, and long-term behavioral outcomes. Elucidating the precise downstream signaling pathways modulated by this compound will further refine our understanding of its mechanism of action and guide its potential clinical development.
References
- 1. Kainate-mediated excitotoxicity induces neuronal death in the rat spinal cord in vitro via a PARP-1 dependent cell death pathway (Parthanatos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainate-induced excitotoxicity is dependent upon extracellular potassium concentrations that regulate the activity of AMPA/KA type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of anticonvulsive and acute neuroprotective activity of three 2,3-benzodiazepine compounds, GYKI 52466, GYKI 53405, and GYKI 53655 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Image-Based Quantitation of Kainic Acid-Induced Excitotoxicity as a Model of Neurodegeneration in Human iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects depend on the model of focal ischemia following middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebroprotective effect of a non-N-methyl-D-aspartate antagonist, GYKI 52466, after focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection with NBQX in rat focal cerebral ischemia. Effects on ADC probability distribution functions and diffusion-perfusion relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. :: Journal of Korean Neurosurgical Society [jkns.or.kr]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of SYM2206, a known non-competitive AMPA receptor antagonist. By objectively comparing its performance against related ion channels and presenting supporting experimental data, this document serves as a valuable resource for researchers in neuroscience and drug development.
Executive Summary
This compound is a well-documented antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. However, emerging evidence indicates that its selectivity is not absolute, with notable off-target effects on other ion channels, particularly kainate receptors and voltage-gated sodium channels. This guide synthesizes the available quantitative data on the potency of this compound, details the experimental protocols for assessing its selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Selectivity of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound against various ion channels, providing a clear comparison of its potency.
| Target Ion Channel | Receptor Subtype | This compound IC50 | Notes |
| AMPA Receptor | - | 1.6 µM - 2.8 µM | Non-competitive antagonist. |
| Kainate Receptor | GluK1, GluK2, GluK3 | Data not available | Reported to be selective for AMPA over kainate receptors. At 100 µM, this compound inhibits kainate receptors by 15-30%. |
| Voltage-Gated Sodium Channel | NaV1.6 | Data not available | Blocks NaV1.6-mediated persistent currents. |
Experimental Protocols
The assessment of this compound's selectivity profile relies on established electrophysiological techniques, primarily the whole-cell patch-clamp method. This technique allows for the direct measurement of ion channel activity in response to the compound.
Whole-Cell Patch-Clamp Electrophysiology for Assessing Ion Channel Selectivity
Objective: To determine the inhibitory concentration (IC50) of this compound on AMPA, kainate, and NaV1.6 ion channels.
Cell Preparation:
-
Culture HEK293 cells stably expressing the human ion channel of interest (AMPA receptor subunits, kainate receptor subunits, or NaV1.6).
-
Plate cells onto glass coverslips 24-48 hours prior to recording.
-
For neuronal recordings, prepare primary neuronal cultures or acute brain slices.
Solutions:
-
External Solution (aCSF for neurons): Containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution: Containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2 with CsOH.
-
Agonists: Glutamate or specific agonists like AMPA or kainate.
-
Test Compound: this compound dissolved in DMSO and diluted to final concentrations in the external solution.
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply the specific agonist to elicit a baseline current mediated by the ion channel of interest.
-
Once a stable baseline is achieved, co-apply the agonist with increasing concentrations of this compound.
-
Record the peak and steady-state currents at each concentration.
-
For NaV1.6 persistent currents, use a voltage ramp protocol to elicit the current and measure the effect of this compound on the sustained component.
Data Analysis:
-
Measure the peak current amplitude in the presence of each this compound concentration.
-
Normalize the current responses to the baseline current (agonist alone).
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data with a Hill equation to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of AMPA and Kainate receptors and the inhibitory action of this compound.
Caption: Function of the NaV1.6 channel and the inhibitory effect of this compound on its persistent current.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using whole-cell patch-clamp.
Conclusion
This compound is a potent non-competitive antagonist of AMPA receptors. However, researchers and drug development professionals should be aware of its off-target effects, particularly the inhibition of kainate receptors at higher concentrations and the blockade of NaV1.6-mediated persistent sodium currents. The provided data and experimental protocols offer a framework for further investigation into the selectivity profile of this compound and similar compounds, which is crucial for the development of more specific therapeutic agents. Further studies are warranted to determine the precise IC50 values of this compound for various kainate receptor subtypes and for NaV1.6 channels to provide a more complete understanding of its pharmacological profile.
Comparative Preclinical Assessment of SYM2206 and Talampanel: A Guide for Researchers
This guide provides a comparative analysis of the preclinical data available for two non-competitive AMPA receptor antagonists, SYM2206 and talampanel (B1681217). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in neurological disorders. While both molecules target the AMPA receptor, the extent of their preclinical characterization differs significantly, with talampanel having been investigated more extensively.
Mechanism of Action
Both this compound and talampanel are non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[1] By binding to an allosteric site on the AMPA receptor, these compounds reduce the influx of cations (such as Na+ and Ca2+) in response to glutamate (B1630785) binding, thereby dampening excessive excitatory signaling implicated in conditions like epilepsy and excitotoxicity.
dot code block:
Caption: AMPA Receptor Signaling and Antagonist Inhibition.
Preclinical Efficacy
Anticonvulsant Activity
| Compound | Model | Species | Dosing | Key Findings | Reference |
| This compound | Maximal Electroshock Threshold (MEST) | Mouse | 10 and 20 mg/kg, i.p. | Significantly elevated the threshold for maximal electroconvulsions. TID20 and TID50 values were 4.25 and 10.56 mg/kg, respectively. | [2] |
| Talampanel | Hypoxic Neonatal Seizures | Rat | 1, 5, 7.5, or 10 mg/kg, i.p. | Dose-dependent suppression of seizures, with maximal effect at 7.5 and 10 mg/kg. | [3] |
Neuroprotection
| Compound | Model | Species | Dosing | Key Findings | Reference |
| This compound | No data available | - | - | - | - |
| Talampanel | AMPA-induced striatal neurotoxicity | Neonatal Rat | 4 x 2 mg/kg, i.p. | Provided 42.5 +/- 5.3% protection against AMPA-induced brain damage. | [4] |
| Talampanel | Focal Cerebral Ischemia | Rodent (Rat and Mouse) | Not specified | Reduced infarct size in models of middle cerebral artery occlusion and photochemically induced thrombosis. | [5] |
| Talampanel | Hypoxic Neonatal Seizures | Rat | 7.5 and 10 mg/kg, i.p. | Prevented later-life increases in seizure-induced neuronal injury. | [6] |
Pharmacokinetics
| Compound | Species | Key Findings | Reference |
| This compound | No data available | - | - |
| Talampanel | Human | Rapidly absorbed with maximal plasma concentrations achieved within 1-3 hours. Short terminal half-life of approximately 3-5.6 hours, necessitating multiple daily doses. Metabolism is affected by concomitant antiepileptic drugs. | [7][8] |
Safety and Toxicology
Preclinical safety and toxicology data for both this compound and talampanel are limited in the public domain. Talampanel has undergone clinical trials where it was generally well-tolerated, with the most common adverse effects being dizziness, ataxia, and drowsiness.[1]
Experimental Protocols
Maximal Electroshock Threshold (MEST) Test (for this compound)
-
Species: Male albino mice.
-
Apparatus: A rodent shocker delivering a sinewave current (50 Hz) via ear-clip electrodes.
-
Procedure:
-
Animals are administered this compound (2.5, 5, 10, or 20 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
An electrical stimulus (0.2-second duration) is delivered. The current strength is varied to determine the threshold for inducing a tonic hindlimb extension seizure.
-
The threshold is defined as the current at which 50% of animals in a group exhibit the tonic hindlimb extension.
-
The percentage increase in seizure threshold compared to the vehicle-treated group is calculated.
-
-
Endpoint: The primary endpoint is the threshold-increasing dose for 20% and 50% elevation (TID20 and TID50).
dot code block:
Caption: MEST Experimental Workflow.
Hypoxic Neonatal Seizure Model (for Talampanel)
-
Species: Postnatal day 10 (P10) Long-Evans rat pups.
-
Procedure:
-
Rat pups are pretreated with talampanel (1, 5, 7.5, or 10 mg/kg, i.p.) or saline vehicle 30 minutes prior to hypoxia.
-
Pups are exposed to global hypoxia (e.g., 5% O2) for a defined period (e.g., 15 minutes).
-
Seizure activity (e.g., tonic-clonic seizures) is recorded and scored by a blinded observer.
-
-
Endpoints:
-
Acute seizure frequency and duration.
-
Long-term susceptibility to a second seizure-inducing agent (e.g., kainate) at a later age (e.g., P30-31) to assess for lasting neuroprotective effects.
-
Neuronal injury assessment via methods like in situ DNA nick end-labeling (ISEL).
-
dot code block:
Caption: Hypoxic Neonatal Seizure Model Workflow.
Summary and Conclusion
Both this compound and talampanel are non-competitive AMPA receptor antagonists with demonstrated anticonvulsant properties in preclinical models. Talampanel has been more extensively studied, showing efficacy in both seizure and neuroprotection models, although its development was hampered by a short pharmacokinetic half-life.[7] The preclinical data for this compound is currently limited, primarily demonstrating its potency as an anticonvulsant in the MEST model.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Talampanel suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The-AMPA-Antagonist-Talampanel-Suppresses-Neonatal-Seizures-in-Rodents [aesnet.org]
- 7. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
Safety Operating Guide
Personal protective equipment for handling SYM2206
For researchers, scientists, and drug development professionals, this guide provides crucial safety and logistical information for handling the potent and non-competitive AMPA receptor antagonist, SYM2206. Given the absence of a publicly available Safety Data Sheet (SDS), a precautionary approach is essential. Treat this compound as a potentially hazardous compound and adhere to the following guidelines to ensure laboratory safety and proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the lack of specific toxicological data, a comprehensive PPE strategy is required to minimize exposure. Engineering controls should be the primary line of defense.
| Control Type | Recommendation |
| Engineering Controls | |
| Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
| Ventilation | Ensure the laboratory has adequate general ventilation. |
| Personal Protective Equipment | |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes. |
| Hand Protection | Nitrile gloves should be worn at all times. Given the lack of specific chemical resistance data, consider double-gloving, especially for prolonged handling. Change gloves immediately if contaminated. |
| Body Protection | A lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron is recommended. |
| Respiratory Protection | If there is a risk of generating dust or aerosols outside of a fume hood, a properly fitted NIOSH-approved respirator is necessary. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical to maintaining a safe laboratory environment.
Storage of this compound
| Form | Storage Temperature | Duration |
| Solid | Room temperature (in a dry, dark place) | As per manufacturer's recommendation |
| Stock Solution (-80°C) | -80°C | Up to 2 years[1] |
| Stock Solution (-20°C) | -20°C | Up to 1 year[1] |
Experimental Workflow for Handling this compound
The following diagram outlines a safe workflow for handling this compound, from preparation to use in experiments.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused solid this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash. |
| Solutions containing this compound | Collect in a designated, labeled hazardous waste container. Do not pour down the drain.[2] |
| Contaminated labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste. |
All waste must be managed in accordance with local, state, and federal regulations.[3][4][5]
AMPA Receptor Signaling Pathway
This compound is a non-competitive antagonist of the AMPA receptor.[1] Understanding the receptor's signaling pathway is key to interpreting experimental results. The following diagram illustrates a known signaling cascade initiated by AMPA receptor activation.
Activation of the AMPA receptor by glutamate can lead to the activation of the protein tyrosine kinase Lyn.[6] This, in turn, can activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to increased expression of brain-derived neurotrophic factor (BDNF), which plays a role in synaptic plasticity.[6] As a non-competitive antagonist, this compound inhibits this pathway.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nems.nih.gov [nems.nih.gov]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
